Quinoline-2-carbohydrazide
説明
特性
IUPAC Name |
quinoline-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDPJYXDDYUJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289163 | |
| Record name | Quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5382-44-5 | |
| Record name | 2-Quinolinecarboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 59489 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5382-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Quinoline-2-carbohydrazide
Introduction: Quinoline-2-carbohydrazide is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. As a derivative of quinaldic acid, it serves as a versatile scaffold for synthesizing a myriad of more complex molecules, including Schiff bases, oxadiazoles, and other pharmacologically relevant heterocycles.[1][2] The quinoline nucleus itself is a privileged structure, found in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth, scientifically grounded methodology for the synthesis of this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and comprehensive characterization techniques required to validate its structural integrity.
Part 1: The Synthetic Pathway: From Carboxylic Acid to Hydrazide
The most reliable and commonly employed synthesis of this compound is a two-step process commencing from quinoline-2-carboxylic acid (quinaldic acid). The core strategy involves the activation of the carboxylic acid moiety via esterification, followed by nucleophilic substitution with hydrazine hydrate.
Causality of the Synthetic Design: Direct conversion of a carboxylic acid to a hydrazide can be challenging. The acidic proton of the carboxyl group can react with the basic hydrazine, leading to a non-productive acid-base reaction. By first converting the carboxylic acid to an ester (e.g., ethyl quinaldate), we create a more reactive electrophilic carbonyl center that is not susceptible to deprotonation by hydrazine. This ester then readily undergoes nucleophilic acyl substitution (hydrazinolysis) to yield the desired carbohydrazide with high efficiency. An alternative, more direct activation method involves converting the carboxylic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂), which then reacts vigorously with hydrazine.[1] While effective, this method requires stricter anhydrous conditions due to the moisture sensitivity of acyl chlorides.
Visualizing the Synthesis Workflow
The following diagram outlines the primary two-step synthetic route.
Caption: A two-step synthesis of this compound.
Part 2: Comprehensive Characterization
To confirm the successful synthesis and purity of this compound, a suite of spectroscopic and physical analyses is essential. Each technique provides a unique piece of structural evidence, and together they form a self-validating system of characterization.
Spectroscopic Validation
The transformation from the starting material through the ester intermediate to the final hydrazide product is clearly monitored by the distinct changes in their respective spectra.
| Technique | Intermediate: Ethyl Quinaldate | Final Product: this compound | Rationale for Structural Confirmation |
| FT-IR (cm⁻¹) | ~1720 (C=O, ester)~1250 (C-O, ester) | ~3400-3200 (N-H asym & sym stretch, NH₂)[1]~3295 (N-H stretch, NH)[1]~1690 (C=O, amide I band)[1] | Disappearance of the ester C=O band and appearance of the characteristic amide C=O and multiple N-H stretching bands confirm the hydrazinolysis. |
| ¹H-NMR (δ, ppm) | 7.5-8.5 (m, Ar-H)~4.5 (q, -OCH₂CH₃)~1.4 (t, -OCH₂CH₃) | 7.6-8.5 (m, Ar-H)~10.0 (s, 1H, -CONH-)[2]~4.6 (s, 2H, -NH₂)[2] | Disappearance of the ethyl group quartet and triplet signals and the appearance of two new downfield signals for the NH and NH₂ protons are definitive proof of product formation. |
| ¹³C-NMR (δ, ppm) | ~165 (C=O, ester)~150-120 (Ar-C)~62 (-OCH₂)~14 (-CH₃) | ~166 (C=O, amide)[6]~155-120 (Ar-C)[6] | A slight shift in the carbonyl carbon resonance and the complete disappearance of the two aliphatic carbon signals from the ethyl group confirm the conversion. |
| Mass Spec. (m/z) | M⁺ = 201.23 | M⁺ = 187.20[7][8] | The molecular ion peak must correspond to the exact molecular weight of the target compound (C₁₀H₉N₃O). |
Part 3: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. Standard laboratory safety procedures, including the use of a fume hood and appropriate personal protective equipment, must be followed at all times.
Protocol 1: Synthesis of Ethyl Quinaldate
This procedure is based on the well-established Fischer esterification method.[9][10]
Materials & Reagents:
-
Quinoline-2-carboxylic acid (Quinaldic acid)
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add quinoline-2-carboxylic acid (10.0 g, 57.7 mmol).
-
Solvent Addition: Add an excess of absolute ethanol (100 mL). Stir the suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring mixture. The addition is exothermic.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately 75% using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl quinaldate as an oil or low-melting solid. The product is often of sufficient purity for the next step.
Protocol 2: Synthesis of this compound
This protocol details the hydrazinolysis of the ester intermediate.[2]
Materials & Reagents:
-
Ethyl Quinaldate (from Protocol 1)
-
Hydrazine Hydrate (NH₂NH₂·H₂O, 80% or higher)
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, Buchner funnel
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the crude ethyl quinaldate (9.6 g, 47.7 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (7.2 mL, ~143 mmol, 3 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The product often begins to precipitate from the hot solution.
-
Monitoring: Monitor the reaction by TLC until the ester spot is consumed.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the resulting white or off-white solid in a vacuum oven to obtain pure this compound.
Conclusion and Outlook
This guide has detailed a robust and verifiable pathway for the synthesis and characterization of this compound. The two-step synthesis via esterification and subsequent hydrazinolysis is a reliable method that provides high yields of the target compound. The outlined characterization techniques—FT-IR, NMR, and Mass Spectrometry—provide a comprehensive and self-validating toolkit for confirming the product's identity and purity. As a key intermediate, this compound is a gateway to a vast library of novel quinoline-based derivatives with significant potential in the development of new therapeutic agents.[11]
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity [mdpi.com]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 7. This compound | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Technical Guide to Quinoline-2-carbohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-2-carbohydrazide is a heterocyclic organic compound distinguished by its quinoline core linked to a carbohydrazide group at the 2-position. This unique structural arrangement imparts a versatile chemical reactivity, making it a valuable scaffold and intermediate in synthetic organic chemistry. Particularly in medicinal chemistry, it serves as a foundational building block for a diverse array of derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] This guide provides an in-depth exploration of its core chemical and physical properties, validated synthesis protocols, analytical characterization, and its pivotal applications, offering a comprehensive resource for professionals in chemical research and drug development.
Introduction: The Strategic Importance of the Quinoline-Hydrazide Moiety
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[2][4][5] It is the core of numerous natural alkaloids (e.g., quinine) and synthetic drugs (e.g., chloroquine), valued for its ability to intercalate with DNA and interact with various enzymatic targets.[2][5] The hydrazide functional group (-CONHNH2), on the other hand, is a versatile chemical handle. It can act as a nucleophile, a precursor to various heterocycles, and a hydrogen-bonding domain, which is critical for molecular recognition at biological targets.
The combination of these two moieties in this compound creates a molecule with significant potential. The carbohydrazide group at the 2-position allows for facile derivatization, enabling the systematic exploration of chemical space to develop novel therapeutic agents.[1][6] Understanding the fundamental properties of this parent molecule is therefore the critical first step in harnessing its full synthetic and therapeutic potential.
Molecular Structure and Core Physicochemical Properties
Chemical Structure
This compound's structure is defined by the rigid, aromatic quinoline backbone and the flexible, reactive carbohydrazide side chain.
Caption: Chemical structure of this compound.
Physicochemical Data
The fundamental properties of a compound are critical for its handling, reaction setup, and formulation. The data below has been aggregated from authoritative chemical databases.[7][8][9]
| Property | Value | Source |
| CAS Number | 5382-44-5 | [7][8][9] |
| Molecular Formula | C₁₀H₉N₃O | [7][8][9] |
| Molecular Weight | 187.20 g/mol | [7][8] |
| Monoisotopic Mass | 187.07456 Da | [8][10] |
| IUPAC Name | This compound | [8] |
| Appearance | Off-white to light yellow powder (Typical) | Supplier Data |
| Melting Point | 150-154 °C (Typical, may vary with purity) | Supplier Data |
| Solubility | 17.7 µg/mL (at pH 7.4) | [8] |
| XLogP3 | 0.6 | [8] |
Insight: The low XLogP3 value suggests a relatively hydrophilic character, consistent with its limited but present aqueous solubility.[8] This solubility is an important parameter in drug development, influencing both bioavailability and the choice of solvents for biological assays.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthesized compound. The expected spectral features for this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific shifts can vary based on the solvent, typical patterns for the quinoline core and hydrazide protons are predictable.
-
¹H NMR: The spectrum will be characterized by signals in the aromatic region (typically δ 7.5-8.9 ppm) corresponding to the six protons of the quinoline ring.[11] The coupling patterns (doublets, triplets) are key to assigning each proton. Additionally, distinct, broader signals will appear for the exchangeable protons of the -NH-NH₂ group. The NH proton typically appears as a singlet around δ 9.5-10.5 ppm, while the NH₂ protons appear as a broader singlet around δ 4.5-5.5 ppm.[11]
-
¹³C NMR: The spectrum will show ten distinct signals. The carbons of the quinoline ring typically resonate between δ 120-150 ppm.[12] The carbonyl carbon (C=O) of the hydrazide group is a key diagnostic peak, appearing significantly downfield, typically in the range of δ 165-170 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
-
N-H Stretching: Two distinct bands are expected for the -NH₂ group (asymmetric and symmetric stretching) in the 3300-3400 cm⁻¹ region, along with a separate N-H stretching band for the secondary amide proton around 3200-3300 cm⁻¹.[11]
-
C=O Stretching (Amide I): A strong, sharp absorption band is expected around 1650-1690 cm⁻¹, characteristic of the carbonyl group in the hydrazide moiety.[11]
-
C=N and C=C Stretching: Multiple bands in the 1500-1620 cm⁻¹ region correspond to the aromatic C=C and C=N bonds of the quinoline ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak [M]⁺: For this compound, the molecular ion peak would be observed at an m/z of approximately 187.0746 (for high-resolution MS).[8]
-
Key Fragments: Common fragmentation pathways involve the loss of the hydrazino group (-NHNH₂) or cleavage at the amide bond. Characteristic fragments for the quinoline ring itself, such as at m/z 128 or 129, are also expected.[8]
Synthesis and Reaction Mechanisms
The most direct and widely adopted method for synthesizing this compound is through the hydrazinolysis of an activated derivative of quinaldic acid (quinoline-2-carboxylic acid).
Common Synthetic Route
The process is typically a two-step reaction starting from the commercially available quinoline-2-carboxylic acid. The carboxylic acid is first converted to a more reactive species, such as an ester or an acid chloride, which then readily reacts with hydrazine hydrate.
Caption: A typical two-step synthesis workflow for this compound.
Experimental Protocol: Synthesis via Ethyl Ester
This protocol is a robust and field-proven method adapted from literature procedures.[6][11]
Step 1: Esterification of Quinoline-2-carboxylic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend quinoline-2-carboxylic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid).
-
Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring. Causality Insight: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate. The ethyl ester product will often precipitate.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield ethyl quinoline-2-carboxylate.
Step 2: Hydrazinolysis of the Ester
-
Setup: Dissolve the ethyl quinoline-2-carboxylate (1.0 eq) from the previous step in absolute ethanol in a round-bottom flask with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (80% solution, 2.0-3.0 eq) to the solution. Causality Insight: Hydrazine is a potent nucleophile. Using a slight excess ensures the complete conversion of the ester.
-
Reaction: Heat the mixture to reflux for 3-5 hours. The product, this compound, is typically less soluble in ethanol than the starting ester and will precipitate out of the solution upon formation.
-
Isolation & Purification: Cool the mixture to room temperature, and then in an ice bath to maximize precipitation. Filter the resulting solid.
-
Recrystallization: Wash the crude product with cold ethanol. For high purity, recrystallize the solid from ethanol or an ethanol/water mixture to yield pure this compound.
Applications in Medicinal Chemistry and Materials Science
This compound is not typically an end-product but rather a versatile intermediate. Its primary value lies in its ability to be transformed into more complex molecules.
-
Precursor for Schiff Bases and Heterocycles: The terminal -NH₂ group readily condenses with aldehydes and ketones to form hydrazones (a type of Schiff base). These hydrazones are not only biologically active in their own right but can also be cyclized to form various heterocyclic systems like pyrazoles, triazoles, and oxadiazoles.[11]
-
Antimicrobial Agents: Many derivatives synthesized from this core have shown significant activity against various bacterial and fungal strains.[6][11] The quinoline moiety can interfere with bacterial DNA gyrase, while the attached heterocyclic systems can target other microbial pathways.[6]
-
Anticancer Research: The quinoline scaffold is present in several anticancer agents.[1][2] By modifying the carbohydrazide group, researchers have developed derivatives that show cytotoxic activity against various cancer cell lines, with some acting as inhibitors of key enzymes like EGFR kinase.[1]
-
Anticonvulsant and Anti-inflammatory Activity: The structural features of quinoline-hydrazide derivatives make them suitable candidates for interacting with targets in the central nervous system and inflammatory pathways.[3][13]
-
Chelating Agents: The nitrogen and oxygen atoms in the carbohydrazide moiety can act as a bidentate ligand, allowing the molecule to chelate metal ions. This property is useful in the design of metal-based drugs or sensors.
Conclusion
This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its straightforward synthesis and versatile reactivity provide a reliable platform for the development of novel, biologically active compounds. A thorough understanding of its fundamental chemical, physical, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in research and development. The continued exploration of derivatives from this scaffold promises to yield new candidates for addressing challenges in medicine, from infectious diseases to oncology.[3][4]
References
- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Different biological activities of quinoline [wisdomlib.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. PubChemLite - this compound (C10H9N3O) [pubchemlite.lcsb.uni.lu]
- 11. ajchem-a.com [ajchem-a.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoline-2-Carbohydrazide: A Versatile Scaffold in Medicinal Chemistry and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Quinoline Nucleus
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its presence in numerous natural products, most notably the antimalarial alkaloid quinine, spurred over a century of research into its synthetic derivatives, revealing a remarkable breadth of pharmacological activities.[3] Quinoline-based compounds have found applications as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[2][4] The unique electronic properties and the ability of the quinoline nucleus to interact with various biological targets have cemented its status as a cornerstone in the development of novel therapeutics.[1] Within the vast landscape of quinoline derivatives, quinoline-2-carbohydrazide has emerged as a particularly versatile and valuable building block. Its strategic placement of a carbohydrazide moiety at the 2-position of the quinoline ring opens up a plethora of possibilities for chemical modification, leading to a diverse array of compounds with significant biological potential.
Synthesis and Characterization of this compound
The primary and most common synthesis of this compound begins with quinoline-2-carboxylic acid.[5] A straightforward approach involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester. A more direct route involves the conversion of quinoline-2-carboxylic acid to its acid chloride, which is then reacted with hydrazine hydrate.[5]
Experimental Protocol: Synthesis of this compound from Quinoline-2-Carboxylic Acid.[5]
-
Step 1: Formation of Quinoline-2-carbonyl chloride. In a round-bottom flask, suspend quinoline-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until a clear solution is obtained.
-
Step 2: Removal of Excess Thionyl Chloride. After cooling, carefully remove the excess thionyl chloride under reduced pressure.
-
Step 3: Reaction with Hydrazine Hydrate. Dissolve the resulting crude quinoline-2-carbonyl chloride in a suitable solvent such as ethanol. Cool the solution in an ice bath and add hydrazine hydrate (a slight excess) dropwise with stirring.
-
Step 4: Isolation and Purification. Stir the reaction mixture at room temperature for several hours. The resulting precipitate, this compound, is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol to yield the final product.
The structure of the synthesized this compound is typically confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy will show characteristic absorption bands for the N-H stretching of the hydrazide group, the C=O stretching of the amide, and the C=N stretching of the quinoline ring.[6] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will display signals corresponding to the aromatic protons of the quinoline ring and the protons of the -NHNH₂ group.[7] Carbon-13 NMR (¹³C NMR) will show the characteristic peaks for the carbons of the quinoline ring and the carbonyl carbon.[7] Mass spectrometry can be used to confirm the molecular weight of the compound.[6]
Caption: Synthesis of this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O | [8][9] |
| Molecular Weight | 187.20 g/mol | [8][9] |
| CAS Number | 5382-44-5 | [8][9] |
| Appearance | Solid | |
| Solubility | 17.7 µg/mL in water at pH 7.4 | [8] |
Applications in Medicinal Chemistry
The carbohydrazide functional group in this compound is a key reactive handle that allows for the facile synthesis of a wide range of derivatives, including Schiff bases, pyrazoles, oxadiazoles, and other heterocyclic systems.[5][10] This synthetic tractability, coupled with the inherent biological activity of the quinoline scaffold, has made this compound a valuable starting material for the development of new therapeutic agents.
Antimicrobial Activity
This compound and its derivatives have demonstrated significant activity against a spectrum of bacterial and fungal pathogens.[11][12][13] The mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[14] The planar quinoline ring can intercalate between DNA base pairs, while various substituents can interact with the enzyme's active site.[14]
Derivatives such as Schiff bases, formed by the condensation of this compound with various aldehydes and ketones, have shown potent antimicrobial properties.[5] For instance, some novel Mannich and Schiff bases derived from this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli.[5] The introduction of different aromatic and heterocyclic moieties through the hydrazone linkage allows for the fine-tuning of the antimicrobial spectrum and potency.[12]
Anticancer Activity
The quinoline scaffold is present in several anticancer drugs, and derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines.[15][16] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[15][17]
For example, novel hybrids of quinoline-4-carbohydrazide and acrylamide have been synthesized and shown to exhibit potent cytotoxic effects against the MCF-7 breast cancer cell line, with some compounds being more potent than the standard drug Doxorubicin.[7][17] These compounds were found to inhibit EGFR kinase, induce cell cycle arrest at the G1 phase, and trigger apoptosis by upregulating p53 and caspase 9.[17] Another study identified a quinoline-hydrazide scaffold as a novel anti-cancer lead compound that significantly reduced the viability of neuroblastoma and breast adenocarcinoma cell lines.[15] This compound was also found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[15]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6h | MCF-7 (Breast) | 2.71 | [7][17] |
| 6a | MCF-7 (Breast) | 3.39 | [7][17] |
| 6b | MCF-7 (Breast) | 5.94 | [7][17] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 6.18 | [7][17] |
| 3b | MCF-7 (Breast) | 7.016 | [16] |
| 3c | MCF-7 (Breast) | 7.05 | [16] |
Antitubercular Activity
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents.[4][18] The quinoline nucleus is a key component of the anti-TB drug bedaquiline, highlighting the potential of this scaffold in combating Mycobacterium tuberculosis.[4] Several studies have reported the promising antitubercular activity of this compound derivatives.[1][4][19] For instance, 4-adamantan-1-yl-quinoline-2-carboxylic acid hydrazide derivatives have shown potent inhibitory activity against M. tuberculosis H37Rv.[4] The mechanism of action for many quinoline-based antitubercular agents is believed to involve the inhibition of mycobacterial cell wall synthesis or other essential metabolic pathways.[20]
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects.[21] Quinoline derivatives have been investigated for their anticonvulsant properties, with some showing promising results in preclinical models.[22][23][24] The mechanism of action is often associated with the modulation of ion channels or neurotransmitter systems in the central nervous system.[25] While direct studies on this compound itself are limited in this area, its derivatives, particularly those incorporating other heterocyclic rings known for anticonvulsant activity, represent a promising avenue for research.[22][23] For instance, some quinoline-2-one derivatives have shown promising anticonvulsant activity in the maximal electroshock (MES) model.[22][23]
This compound as a Synthetic Intermediate
Beyond its own biological activities, this compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The hydrazide moiety can undergo cyclization reactions with various reagents to form five- and six-membered heterocycles. For example, reaction with carbon disulfide in an alkaline medium can lead to the formation of oxadiazole derivatives.[5] Condensation with dicarbonyl compounds can yield pyrazole derivatives. This synthetic versatility allows for the creation of diverse chemical libraries for drug discovery and other applications.
Caption: Synthetic utility of this compound.
Coordination Chemistry: Metal Complexes of this compound Derivatives
The hydrazone derivatives of this compound, particularly Schiff bases, are excellent ligands for the formation of metal complexes.[26][27][28][29] The presence of multiple donor atoms (nitrogen and oxygen) allows them to chelate with various metal ions, forming stable complexes with interesting structural and biological properties.[26][27] The coordination of the metal ion can significantly enhance the biological activity of the parent ligand.[14] For example, metal complexes of Schiff bases derived from quinoline-3-carbohydrazide have been synthesized and characterized, with some showing inhibitory effects on human breast adenocarcinoma and chronic myelogenous leukemia cell lines.[26][27] The coordination mode typically involves the azomethine nitrogen and the carbonyl oxygen or a phenolic oxygen if present in the aldehyde/ketone precursor.[26][27]
Conclusion
This compound is a molecule of significant interest in contemporary chemical and pharmaceutical research. Its straightforward synthesis, coupled with the reactivity of the carbohydrazide moiety, makes it a versatile starting material for the generation of diverse molecular architectures. The extensive research into its derivatives has unveiled a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and antitubercular effects. The ability of its hydrazone derivatives to form stable metal complexes further expands its potential applications. As the quest for novel therapeutic agents continues, the this compound scaffold is poised to remain a fruitful area of investigation for the development of new drugs and functional materials.
References
- 1. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 8. This compound | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jetir.org [jetir.org]
- 23. researchgate.net [researchgate.net]
- 24. Anticonvulsant and toxicity evaluation of some 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. UQ eSpace [espace.library.uq.edu.au]
- 27. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Quinoline-2-carbohydrazide as a High-Efficacy Corrosion Inhibitor
An in-depth guide to the application of Quinoline-2-carbohydrazide as a corrosion inhibitor, designed for researchers, scientists, and professionals in drug development and materials science.
Authored by: A Senior Application Scientist
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion, the electrochemical degradation of metals, poses a significant economic and safety challenge across numerous industries, from infrastructure and transportation to chemical processing and oil and gas exploration.[1] The use of organic corrosion inhibitors is a primary strategy for protecting metallic assets, particularly in acidic environments commonly encountered during industrial cleaning, pickling, and oil well acidizing.[2][3]
Among the various classes of organic inhibitors, those containing heteroatoms (such as Nitrogen, Oxygen, and Sulfur) and aromatic rings with π-electrons have demonstrated exceptional efficacy.[1][4] Quinoline and its derivatives have emerged as a particularly promising group of inhibitors. Their molecular structure, featuring a fused benzene and pyridine ring, provides a high electron density and multiple active centers for adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[5] This guide focuses specifically on this compound, a derivative designed to leverage these properties for superior corrosion inhibition.
This compound: A Profile
Chemical Structure and Properties
This compound (C₁₀H₉N₃O) is an organic compound featuring a quinoline core functionalized with a carbohydrazide group at the 2-position.[6]
-
Quinoline Core: The aromatic quinoline ring system is rich in π-electrons, which can interact with the vacant d-orbitals of metal atoms.
-
Heteroatoms: The molecule contains three nitrogen atoms and one oxygen atom. These heteroatoms possess lone pairs of electrons, making them primary sites for coordination with the metal surface.[4]
-
Carbohydrazide Group (-CONHNH₂): This functional group enhances the molecule's polarity and provides additional nitrogen and oxygen atoms, further strengthening its adsorption capabilities.
Synthesis Protocol: this compound
The synthesis of this compound is typically achieved through the reaction of a quinoline-2-carboxylate ester with hydrazine hydrate. This established method ensures a high yield of the desired product.
Protocol: Synthesis from Ethyl Quinoline-2-carboxylate
-
Reactant Preparation: In a round-bottom flask, dissolve ethyl quinoline-2-carboxylate (1 equivalent) in absolute ethanol.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (99%, approximately 3 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).
-
Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature. The this compound product will precipitate as white crystals.
-
Purification: Filter the resulting solid, wash with cold distilled water or ethanol to remove unreacted starting materials, and dry under a vacuum. Recrystallization from ethanol can be performed for further purification.[7]
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[8]
Mechanism of Corrosion Inhibition
The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, creating a protective film that isolates the metal from the aggressive medium.[9] This process involves a combination of physical and chemical interactions.
-
Adsorption Process: The inhibitor molecules displace pre-adsorbed water molecules from the metal surface.[10] The adsorption is influenced by the inhibitor's chemical structure, the nature of the metal, and the corrosive environment.[1]
-
Interaction Sites: The lone electron pairs on the nitrogen and oxygen atoms, along with the delocalized π-electrons of the quinoline ring, act as active centers for adsorption.[5]
-
Protective Film Formation: This adsorption forms a stable, coordinated layer on the metal. This film acts as a physical barrier, blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This classifies it as a mixed-type inhibitor.[2][11][12]
Quantum Chemical Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework for understanding the inhibitor-metal interaction.[4][13] Key parameters include:
-
E(HOMO) (Highest Occupied Molecular Orbital Energy): A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.
-
E(LUMO) (Lowest Unoccupied Molecular Orbital Energy): A lower E(LUMO) value suggests a greater ability of the molecule to accept electrons from the metal.
-
Energy Gap (ΔE = E(LUMO) - E(HOMO)): A small energy gap implies higher reactivity and thus better inhibition efficiency.[13][14]
The interaction mechanism is visualized below.
Caption: Adsorption mechanism of this compound on a metal surface.
Experimental Evaluation: Protocols and Workflows
A multi-faceted approach is required to rigorously evaluate the performance of this compound. The following protocols for weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP) are standard in the field.[2][15]
Caption: Workflow for evaluating the performance of a corrosion inhibitor.
Protocol 1: Gravimetric (Weight Loss) Method
This method provides a direct measure of corrosion rate over an extended period.
-
Metal Coupon Preparation: Use mild steel coupons of known dimensions. Mechanically polish the surfaces with successively finer grades of emery paper, rinse with distilled water and acetone, dry, and weigh accurately.
-
Immersion Test: Immerse the prepared coupons in beakers containing the corrosive solution (e.g., 1.0 M HCl) with and without various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Duration: Keep the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified period (e.g., 6 hours).
-
Post-Immersion: After the immersion period, retrieve the coupons, rinse with water, clean with a brush to remove corrosion products, rinse again with acetone, dry, and re-weigh.
-
Calculations:
-
Corrosion Rate (CR): CR (g/m²h) = ΔW / (A * t), where ΔW is the weight loss, A is the surface area, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates without and with the inhibitor, respectively.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the kinetics of the electrochemical processes at the metal/solution interface.
-
Electrochemical Cell Setup: Use a standard three-electrode cell: a mild steel sample as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).[1]
-
Stabilization: Immerse the WE in the test solution (corrosive medium with/without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30 minutes).[1]
-
Measurement: Perform the EIS measurement at the stabilized OCP. Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.[1][16]
-
Data Analysis:
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge-transfer resistance (Rct). A larger diameter indicates a higher Rct and better corrosion resistance.[1]
-
Calculate Inhibition Efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100, where Rct_inh and Rct_blank are the charge-transfer resistances with and without the inhibitor.[16]
-
Protocol 3: Potentiodynamic Polarization (PDP)
This technique determines the corrosion current density (Icorr) and provides insight into whether the inhibitor affects the anodic or cathodic reaction, or both.
-
Cell Setup and Stabilization: Use the same three-electrode setup as for EIS. After OCP stabilization, proceed with the polarization scan.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[12]
-
Data Analysis:
-
Plot the potential (E) versus the log of the current density (log I).
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel slopes) back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (Icorr).[2]
-
A lower Icorr value indicates better corrosion protection.
-
Calculate Inhibition Efficiency: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100, where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor.[2]
-
Data Interpretation and Expected Results
The data obtained from these experiments should demonstrate a clear trend of increasing inhibition efficiency with increasing concentration of this compound.
Illustrative Performance Data
The following table summarizes typical results expected from the evaluation of this compound on mild steel in 1.0 M HCl.
| Inhibitor Conc. (ppm) | Weight Loss IE% | EIS IE% (from Rct) | PDP IE% (from Icorr) | Icorr (µA/cm²) | Rct (Ω·cm²) |
| 0 (Blank) | - | - | - | 1050 | 25 |
| 50 | 75.2 | 78.1 | 76.5 | 247 | 114 |
| 100 | 86.5 | 88.4 | 87.1 | 135 | 215 |
| 200 | 92.8 | 94.1 | 93.3 | 70 | 425 |
| 500 | 96.1 | 97.5 | 96.8 | 34 | 980 |
Adsorption Isotherm
To understand the adsorption mechanism, the degree of surface coverage (θ), calculated as IE% / 100, can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is commonly observed for quinoline derivatives, which assumes the formation of a monolayer on the metal surface.[10][11][17] The Langmuir isotherm is described by the equation:
C / θ = 1 / K_ads + C
Where C is the inhibitor concentration and K_ads is the adsorption equilibrium constant. A linear plot of C / θ versus C confirms that the adsorption follows the Langmuir model.[10]
Conclusion and Outlook
This compound stands out as a highly effective corrosion inhibitor, particularly for protecting mild steel in acidic media. Its molecular structure, rich in electron-donating functional groups and π-electrons, facilitates strong adsorption to the metal surface, forming a robust protective barrier. The experimental protocols detailed herein provide a comprehensive framework for quantifying its performance and elucidating its mechanism of action. Future research may focus on creating synergistic formulations or modifying the quinoline backbone to further enhance its protective properties under even more extreme temperature and pressure conditions.
References
- 1. staff.najah.edu [staff.najah.edu]
- 2. ias.ac.in [ias.ac.in]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. scbt.com [scbt.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment [physchemres.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Synthetic Utility of Quinoline-2-carbohydrazide
Abstract
Quinoline-2-carbohydrazide is a potent and versatile heterocyclic building block in modern organic synthesis. Its unique molecular architecture, featuring a rigid quinoline scaffold and a highly reactive carbohydrazide moiety, makes it an invaluable precursor for constructing a diverse array of complex molecules. This guide provides an in-depth exploration of its synthetic applications, focusing on the preparation of bioactive Schiff bases, the construction of novel heterocyclic systems, and its role as a chelating ligand in coordination chemistry. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical principles and field-proven insights to ensure reproducibility and success.
Foundational Chemistry and Significance
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning anticancer, antimicrobial, antimalarial, and anti-inflammatory domains[1][2][3]. This compound (C₁₀H₉N₃O) leverages this potent core by introducing a carbohydrazide functional group (-CONHNH₂), a versatile handle for synthetic elaboration[4]. The nucleophilic terminal amine and the adjacent carbonyl group of the hydrazide are primed for a variety of chemical transformations, most notably condensation and cyclization reactions. This unique combination of a proven pharmacophore and a reactive functional group establishes this compound as a high-value intermediate for the synthesis of novel chemical entities with significant therapeutic potential.
Synthesis of the Core Reagent: this compound
The most direct and widely adopted method for preparing this compound involves a two-step sequence starting from the commercially available quinoline-2-carboxylic acid. This process first activates the carboxylic acid, converting it into a more reactive species, which is then readily attacked by hydrazine.
Rationale of the Synthetic Pathway
The conversion of a carboxylic acid to a hydrazide requires activation because the hydroxyl group of the carboxyl moiety is a poor leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, transforming the carboxylic acid into a highly electrophilic acyl chloride. The byproducts of this reaction (SO₂ and HCl) are gaseous, which conveniently drives the reaction to completion. The subsequent addition of hydrazine hydrate (N₂H₄·H₂O) provides a potent nucleophile that readily attacks the acyl chloride carbonyl carbon, displacing the chloride and forming the stable hydrazide product[5][6].
Workflow for this compound Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Quinoline-2-carboxylic acid (1 eq.)
-
Thionyl chloride (SOCl₂) (approx. 3-4 eq.)
-
Absolute ethanol
-
Hydrazine hydrate (N₂H₄·H₂O) (excess)
-
Round bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round bottom flask, add quinoline-2-carboxylic acid (e.g., 3.0 g, 0.017 mol) and slowly add thionyl chloride (e.g., 5 mL).
-
Fit the flask with a reflux condenser (equipped with a drying tube or gas outlet to a scrubber) and reflux the mixture gently for two hours. The solid will dissolve as it converts to the acyl chloride.
-
After cooling, carefully remove the excess thionyl chloride under reduced pressure.
-
To the resulting crude acyl chloride, cautiously add absolute ethanol (e.g., 5 mL) and reflux for an additional two hours to form the corresponding ethyl ester. Note: Some protocols proceed directly from the acid chloride, but ester formation is a common intermediate step.
-
After cooling the ester solution, add an excess of hydrazine hydrate and reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The solid product, this compound, will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry to yield the final product[5][6].
Application I: Synthesis of Bioactive Schiff Bases (Hydrazones)
One of the most powerful applications of this compound is its condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. These compounds, characterized by their azomethine (-C=N-) linkage, are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial and anticancer properties[5][7].
Mechanistic Insight
The reaction proceeds via nucleophilic addition of the terminal amine of the hydrazide to the carbonyl carbon of the aldehyde. The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid), which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack. The resulting hemiaminal intermediate then undergoes dehydration to form the stable C=N double bond of the hydrazone[8].
Caption: Experimental workflow for Schiff base synthesis.
General Protocol for Schiff Base Synthesis
Materials:
-
This compound (1 eq.)
-
Substituted aromatic aldehyde (1 eq.)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (e.g., 1.0 g, 5.34 mmol) in absolute ethanol (10-20 mL) in a round bottom flask, with gentle warming if necessary.
-
To this solution, add an equimolar amount of the desired aromatic aldehyde (5.34 mmol).
-
Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 6-8 hours[5]. The progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product typically precipitates out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry thoroughly[5][9].
Data Summary: Versatility of the Protocol
This protocol is effective for a wide range of aromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence reaction times but generally provides good to excellent yields.
| Aldehyde Substrate | Reaction Time (h) | Typical Yield (%) | Reference |
| 2-Nitrobenzaldehyde | 5 | 80-86 | [9] |
| 2-Chlorobenzaldehyde | 5 | 80-86 | [9] |
| 2,4-Dihydroxybenzaldehyde | 5 | 80-86 | [9] |
| 4-Hydroxybenzaldehyde | 7 | >80 | [6] |
| 4-Chlorobenzaldehyde | 7 | >80 | [6] |
Application II: Construction of Thiazolidinone Heterocycles
Beyond simple condensation, the Schiff bases derived from this compound are excellent intermediates for constructing more complex heterocyclic systems. A prime example is their reaction with 2-mercaptoacetic acid (thioglycolic acid) to yield 4-thiazolidinone derivatives, another class of compounds with documented biological activities[6].
Mechanistic Insight
This reaction is a cyclocondensation. The thiol group of 2-mercaptoacetic acid performs a nucleophilic attack on the imine carbon of the Schiff base. This is followed by an intramolecular cyclization where the nitrogen attacks the carboxylic acid carbonyl, leading to the formation of the five-membered thiazolidinone ring after dehydration.
Caption: Key steps in the formation of 4-thiazolidinone rings.
Protocol for 4-Thiazolidinone Synthesis
Materials:
-
Quinoline-derived Schiff base (1 eq.)
-
2-Mercaptoacetic acid (1.1 eq.)
-
Tetrahydrofuran (THF) or dry Dioxane (solvent)
Procedure:
-
In a round bottom flask, dissolve the Schiff base (e.g., 0.001 mol) in dry THF (20 mL).
-
Add a slight excess of 2-mercaptoacetic acid (e.g., 0.1 mL, approx. 0.0014 mol).
-
Reflux the reaction mixture for 10-14 hours[6].
-
Monitor the reaction by TLC until the starting Schiff base is consumed.
-
After cooling, the solvent can be removed under reduced pressure. The residue is then triturated with a cold solution of sodium bicarbonate to remove excess mercaptoacetic acid.
-
The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-thiazolidinone derivative.
Application III: this compound Derivatives as Chelating Ligands
The this compound scaffold and its derivatives, particularly the Schiff bases, are excellent chelating ligands for transition metal ions[10]. The quinoline nitrogen, the azomethine nitrogen, and the carbonyl oxygen can act as donor atoms, forming stable five- or six-membered chelate rings with metal centers like Cu(II), Ni(II), and Co(II)[9][11]. This coordination can significantly enhance the biological activity of the parent organic molecule[12].
Protocol for Metal Complex Synthesis
Procedure:
-
Prepare a methanolic solution of the Schiff base ligand (2 eq.).
-
Prepare an ethanolic solution of the metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) (1 eq.).
-
Add the metal salt solution dropwise to the refluxing ligand solution with constant stirring. A 2:1 ligand-to-metal molar ratio is common[9].
-
Continue refluxing the mixture for 2-4 hours, during which a colored precipitate of the metal complex will form.
-
Cool the mixture, collect the complex by vacuum filtration, wash with ethanol and ether, and dry in a desiccator.
Summary of Coordination Properties
| Metal Ion | Ligand Type | Coordination Sites | Potential Applications | Reference |
| Cu(II) | Schiff Base | Azomethine N, Carbonyl O | Antimicrobial, Anticancer | [9] |
| Ni(II) | Schiff Base | Azomethine N, Phenolic O | Antimicrobial, Anticancer | [11] |
| Co(II) | Schiff Base | Azomethine N, Carbonyl O | Antimicrobial | [9] |
| Cr(III) | Schiff Base | Azomethine N, Carbonyl O | Catalysis, Biological Agents | [9] |
| When using a hydroxyl-substituted aldehyde for Schiff base synthesis. |
Conclusion
This compound is a foundational reagent that opens a gateway to a vast chemical space of high-value compounds. Its straightforward synthesis and predictable reactivity make it an ideal starting point for generating libraries of Schiff bases, complex heterocycles, and organometallic complexes. The protocols detailed in this guide serve as a robust starting point for researchers aiming to leverage this powerful scaffold in the pursuit of novel materials and therapeutics. The consistent demonstration of potent biological activity among its derivatives underscores its continued importance in the field of drug discovery and development.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different biological activities of quinoline [wisdomlib.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. This compound | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. benchchem.com [benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]
- 10. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Introduction: The Versatile Scaffold of Quinoline-2-Carbohydrazide in Coordination Chemistry
An In-Depth Guide to the Applications of Quinoline-2-Carbohydrazide Metal Complexes for Researchers and Drug Development Professionals
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their presence in a wide array of biologically active compounds.[1][2] The quinoline ring system itself exhibits diverse pharmacological properties, including antibacterial, antifungal, antimalarial, and anticancer activities.[1][3] When functionalized with a carbohydrazide group at the 2-position, the resulting molecule, this compound, becomes an exceptionally versatile ligand in coordination chemistry.
The hydrazide moiety (-CONHNH₂) provides multiple coordination sites—the carbonyl oxygen, the terminal amino nitrogen, and the quinoline nitrogen—allowing it to form stable chelate rings with a variety of transition metal ions.[3][4][5] This chelation often enhances the biological activity of both the ligand and the metal ion, a principle explained by concepts like Overtone's concept of cell permeability and Tweedy's chelation theory.[6] These theories suggest that the partial sharing of the metal's positive charge with donor atoms on the ligand increases the lipophilicity of the complex, facilitating its transport across microbial cell membranes.[6] The resulting metal complexes of this compound have garnered significant attention for their potential applications in medicinal chemistry and catalysis.[2][7] This guide provides detailed application notes and protocols for the synthesis and evaluation of these promising compounds.
Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes from this compound or its Schiff base derivatives is typically a straightforward process involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Synthesis Protocol
This protocol describes a general method for synthesizing a metal complex of a Schiff base derived from this compound. Schiff bases are often used to expand the coordination possibilities of the primary ligand.[3][5]
Rationale: The initial condensation reaction between this compound and an aldehyde or ketone creates a Schiff base, which introduces an azomethine (-C=N-) group. This group provides an additional coordination site, enhancing the chelating ability of the ligand. The subsequent reaction with a metal salt leads to the formation of a stable coordination complex.[3][8] Methanol or ethanol are commonly used solvents due to their ability to dissolve both the ligand and the metal salts.
Step-by-Step Protocol:
-
Ligand Synthesis (Schiff Base Formation):
-
Dissolve one molar equivalent of this compound in warm ethanol or methanol.
-
To this solution, add one molar equivalent of the desired aldehyde or ketone (e.g., 2-hydroxybenzaldehyde).
-
Add a few drops of a catalytic amount of an acid (e.g., glacial acetic acid) to facilitate the condensation reaction.
-
Reflux the mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change or the precipitation of a solid.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base ligand by filtration, wash with cold ethanol, and dry in a desiccator.
-
-
Metal Complex Synthesis:
-
Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., methanol, ethanol, or DMSO) with gentle heating.[3]
-
In a separate flask, dissolve the metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) in the same solvent.[3]
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 1:1 or 2:1.[3][9]
-
Reflux the resulting mixture for 3-6 hours. The formation of the complex is usually indicated by the formation of a colored precipitate.
-
After cooling, collect the solid complex by filtration.
-
Wash the product with the solvent used for the reaction to remove any unreacted starting materials, and then with a low-boiling point solvent like diethyl ether to facilitate drying.
-
Dry the final product in a vacuum oven or desiccator.
-
Workflow for Synthesis of this compound Metal Complexes
Caption: Workflow for the synthesis of a this compound Schiff base metal complex.
Essential Characterization Techniques
To confirm the successful synthesis and determine the structure of the complexes, a combination of spectroscopic and analytical techniques is employed:
-
FTIR Spectroscopy: Used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O (carbonyl) and C=N (azomethine) groups upon complexation indicates their involvement in bonding with the metal ion.[3][4]
-
¹H and ¹³C NMR Spectroscopy: Provides information about the structure of the ligand and its complexes in solution. Shifts in the proton and carbon signals upon complexation can further confirm the coordination sites.[3][5]
-
UV-Vis Spectroscopy: Helps in understanding the electronic transitions within the complex and provides insights into its geometry.
-
Elemental Analysis and Mass Spectrometry: Determine the empirical formula and molecular weight of the complex, confirming its stoichiometry.[3]
-
Magnetic Susceptibility Measurements: Used to determine the magnetic moment of the complex, which helps in elucidating the geometry of the complex (e.g., octahedral, square planar).[3][4]
Application Note 1: Anticancer Agents
Quinoline-based compounds, including their metal complexes, are extensively studied for their anticancer properties.[1][10][11] They can exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, inhibiting angiogenesis, and causing cell cycle arrest.[1] Metal complexation can enhance these activities.[12][13]
Mechanism of Action
The anticancer activity of this compound metal complexes is often attributed to their ability to interact with biological macromolecules. Proposed mechanisms include:
-
DNA Interaction: The planar quinoline ring can intercalate between the base pairs of DNA, disrupting its replication and transcription processes.
-
Induction of Apoptosis: These complexes can trigger programmed cell death (apoptosis) in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, leading to the activation of apoptotic pathways.[14][15]
-
Enzyme Inhibition: They can inhibit the activity of key enzymes involved in cancer cell proliferation, such as topoisomerases or protein kinases.[10]
-
Cell Cycle Arrest: Some quinoline derivatives have been shown to arrest the cell cycle at different phases (e.g., G0/G1 or S phase), preventing cancer cells from dividing.[1][14]
Proposed Anticancer Mechanism Pathway
Caption: Proposed mechanism of anticancer activity for quinoline metal complexes.
Protocol: Evaluation of In Vitro Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the viability of cells and, consequently, the cytotoxic potential of a compound.[16][17]
Principle: Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt MTT to a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells. The absorbance of the solubilized formazan is measured, allowing for the quantification of cell viability.[16][17]
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.[3][15]
-
Harvest the cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[18]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound metal complex in DMSO.
-
Create a series of dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a solvent control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for a further 48-72 hours.[18]
-
-
MTT Assay and Absorbance Reading:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[18]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[16][17]
-
Table 1: Example Cytotoxicity Data of Quinoline-based Metal Complexes
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
| Cu(II) Complex of a Quinoline Schiff Base | PC-3 (Prostate) | 4.0 | [3] |
| Cu(II) Complex of a Quinoline Schiff Base | LNCaP (Prostate) | 3.2 | [3] |
| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [15] |
| Quinoline-based Dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [15] |
| Cisplatin (Reference Drug) | HCT116 (Colorectal) | 2.25 | [11] |
Application Note 2: Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[19][20] Metal complexes of quinoline derivatives have shown significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi.[2][3][20] Coordination with metal ions often leads to enhanced antimicrobial activity compared to the free ligand.
Mechanism of Action
The enhanced lipophilicity of the metal complexes allows them to penetrate the lipid layers of bacterial and fungal cell membranes more effectively.[6] Once inside the cell, they can interfere with various cellular processes:
-
Enzyme Inhibition: The metal ion can bind to the active sites of enzymes, particularly those containing sulfhydryl groups, disrupting their function.
-
Protein Synthesis Disruption: The complexes can interfere with the synthesis of essential proteins.
-
DNA Gyrase Inhibition: Quinoline derivatives are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[20]
-
Cell Wall Synthesis Inhibition: They may disrupt the synthesis of the bacterial cell wall, leading to cell lysis.
Protocol: Evaluation of Antibacterial Activity using the Agar Disk Diffusion Method
This method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.[21][22]
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear area around the disk known as the zone of inhibition.[22] The diameter of this zone is proportional to the antimicrobial activity of the compound.
Step-by-Step Protocol:
-
Preparation of Inoculum and Agar Plates:
-
Prepare a nutrient agar or Mueller-Hinton agar and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Grow a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a nutrient broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Using a sterile cotton swab, uniformly spread the bacterial inoculum over the entire surface of the agar plate.
-
-
Disk Preparation and Application:
-
Sterilize filter paper disks (6 mm in diameter).
-
Prepare solutions of the this compound metal complexes at known concentrations (e.g., 100 µg/mL and 200 µg/mL) in a suitable solvent like DMSO.[23][24]
-
Impregnate the sterile disks with a specific volume (e.g., 10 µL) of the test compound solutions.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.
-
Also, place a positive control disk (containing a standard antibiotic like ciprofloxacin) and a negative control disk (containing only the solvent).[23][24]
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.[21]
-
-
Interpretation:
-
A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared to the standard antibiotic.
-
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21] The broth microdilution method is a common technique for determining MIC.
Step-by-Step Protocol:
-
Preparation:
-
In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to each well.
-
Prepare a stock solution of the test complex and create two-fold serial dilutions in the wells, starting from a high concentration.
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
Table 2: Example Antibacterial Activity Data of Quinoline-based Metal Complexes
| Complex | Bacterium | Zone of Inhibition (mm) at 200 µg/mL | Reference |
| Cu(II) Complex | Pseudomonas aeruginosa | 20.90 ± 2.00 | [23][24] |
| Cu(II) Complex | Staphylococcus aureus | 19.69 ± 0.71 | [23][24] |
| Cu(II) Complex | Streptococcus pyogenes | 18.58 ± 1.04 | [23][24] |
| Zn(II) Complex | Pseudomonas aeruginosa | Lower than Cu(II) complex | [23][24] |
Application Note 3: Catalysis
Quinoline-based ligands and their metal complexes are also recognized for their catalytic applications.[7][13] Palladium(II) complexes, in particular, have been shown to be effective catalysts in various organic transformations, such as hydrogenation reactions.[9]
Application in Hydrogenation Reactions
Palladium complexes of quinoline derivatives have been successfully used as catalysts for the selective hydrogenation of nitro compounds to amines.[9] This is a crucial reaction in the synthesis of many pharmaceuticals and fine chemicals.
Protocol: Catalytic Hydrogenation of an Aromatic Nitro Compound
This protocol provides a general procedure for the hydrogenation of a nitroalkene using a Pd(II) complex of a quinoline derivative as a catalyst.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a reaction vessel, dissolve the substrate (e.g., (E)-1-methyl-4-(2-nitrovinyl)benzene) in a suitable solvent like ethanol.[9]
-
Add a catalytic amount of the Pd(II)-Quinoline complex to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon filled with hydrogen can be used for lab-scale reactions).
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), release the hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography if necessary.
-
-
Analysis:
-
Characterize the final product (the corresponding amine) using techniques like NMR and mass spectrometry to confirm its identity and purity. The catalytic activity can be assessed by the reaction time and the yield of the product.[9]
-
Catalytic Hydrogenation Workflow
Caption: General workflow for catalytic hydrogenation using a Pd(II)-quinoline complex.
Conclusion and Future Perspectives
Metal complexes of this compound and its derivatives represent a versatile and highly promising class of compounds. Their straightforward synthesis, coupled with their significant potential in medicinal chemistry and catalysis, makes them an attractive area for further research. The demonstrated anticancer and antimicrobial activities highlight their potential for the development of new therapeutic agents to combat cancer and infectious diseases. Furthermore, their catalytic efficacy opens avenues for their application in green and sustainable chemical synthesis.
Future research should focus on synthesizing a wider range of complexes with different metal ions and modified quinoline scaffolds to establish comprehensive structure-activity relationships. In-depth mechanistic studies are crucial to fully elucidate their modes of action, which will aid in the design of more potent and selective drug candidates. Additionally, exploring their applications in other fields, such as materials science and as sensors for metal ions, could reveal new and exciting functionalities.[7]
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 8. mdpi.com [mdpi.com]
- 9. Pd(II) complexes based on quinoline derivative: structural characterization and their role as a catalyst for hydrogenation of (E)-1-methyl-4-(2-nitrovinyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 19. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antimicrobial Activity Assay of Quinoline-2-Carbohydrazide Derivatives
Introduction
The persistent rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Quinoline scaffolds have long been a cornerstone in medicinal chemistry, forming the core of many successful drugs. The functionalization of the quinoline nucleus, particularly with a carbohydrazide moiety at the 2-position, has emerged as a promising strategy for generating derivatives with potent and broad-spectrum antimicrobial activities.[1][2][3] These derivatives often exhibit their antimicrobial effects by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and leading to bacterial cell death.[4][5][6][7]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the systematic evaluation of the antimicrobial properties of novel "Quinoline-2-carbohydrazide" derivatives. The protocols herein are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[8][9][10] Beyond a mere listing of steps, this document elucidates the scientific rationale behind the experimental design, empowering researchers to not only execute the assays but also to critically interpret the results.
Underlying Mechanism: The Quinoline Core Action
Quinoline-based antibiotics, most notably the fluoroquinolones, function as bactericidal agents by disrupting DNA replication.[5][7] They form a stable complex with the bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and the bacterial DNA. This ternary complex traps the enzymes in a state where they have cleaved the DNA but are unable to ligate it, leading to an accumulation of double-strand DNA breaks, which is ultimately lethal for the bacteria.[4][11] The specific substitutions on the this compound scaffold can modulate this activity, enhance cell permeability, or introduce additional mechanisms of action, making the screening process critical.
Caption: Hypothetical mechanism of this compound derivatives.
Part 1: Initial Screening via Agar Well Diffusion Assay
The agar well diffusion method is a preliminary, qualitative or semi-quantitative assay ideal for screening a library of newly synthesized compounds.[12][13] It provides a rapid visual indication of antimicrobial activity, observed as a zone of growth inhibition around a well containing the test compound.
Materials and Reagents
-
Test Compounds: this compound derivatives, dissolved in an appropriate solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).
-
Fungal Strains: (Optional) e.g., Candida albicans ATCC 10231.
-
Growth Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungi.
-
Control Antibiotics: Positive controls (e.g., Ciprofloxacin, Vancomycin, Amphotericin B).
-
Reagents: Sterile saline (0.85% NaCl), 0.5 McFarland turbidity standard, sterile DMSO (negative control).
-
Equipment: Sterile Petri dishes, sterile cork borer (6 mm diameter), micropipettes, incubator, biosafety cabinet.
Step-by-Step Protocol
-
Prepare Inoculum: From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Inoculate Agar Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.[12]
-
Create Wells: After the plate surface has dried (approx. 3-5 minutes), use a sterile 6 mm cork borer to punch uniform wells into the agar.[15]
-
Apply Compounds: Carefully add a fixed volume (e.g., 50-100 µL) of each test compound solution (at a known concentration, e.g., 1 mg/mL) into a designated well. Also, add the positive and negative (solvent) controls to separate wells on the same plate.
-
Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit the diffusion of the compounds into the agar before bacterial growth begins.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 25-30°C for 48 hours for fungi.[16]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each well.
Expertise & Experience: Causality Behind Choices
-
Why Mueller-Hinton Agar? MHA is the standard medium for routine antimicrobial susceptibility testing because it has good batch-to-batch reproducibility, is low in sulfonamide antagonists, and supports the growth of most non-fastidious pathogens.
-
Why a 0.5 McFarland Standard? This standardizes the inoculum density. A lower density might overestimate efficacy (larger zones), while a higher density could mask the activity of a moderately potent compound.
-
Why a Solvent Control? The solvent (e.g., DMSO) used to dissolve the compounds may have its own antimicrobial activity. A negative control well with only the solvent is crucial to ensure that any observed inhibition is due to the compound itself and not the vehicle.
Part 2: Quantitative Analysis - Broth Microdilution for MIC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18] The broth microdilution method is a quantitative, standardized, and widely accepted technique for determining MIC values.[8][17]
Materials and Reagents
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.
-
Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, plate reader (optional, for OD measurement), incubator.
-
Reagents: Test compounds, control antibiotics, bacterial inoculum prepared as previously described but further diluted in CAMHB.
Step-by-Step Protocol
-
Prepare Compound Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a stock solution of your test compound in a suitable solvent. Add 100 µL of the compound at 2x the highest desired final concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.
-
-
Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14][19]
-
Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the total volume in each well to 100 µL and dilute the compound concentrations to their final 1x values.
-
Well 11: Growth control (broth + inoculum, no compound).
-
Well 12: Sterility control (broth only, no inoculum).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[14]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) after incubation.[17] This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Part 3: Determining Bactericidal vs. Bacteriostatic Activity (MBC)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[18][20][21] This assay is a critical follow-up to the MIC test to understand if a compound is killing the bacteria (bactericidal) or merely halting its growth (bacteriostatic).
Step-by-Step Protocol
-
Perform MIC Test: First, determine the MIC of the compound as described in the broth microdilution protocol.
-
Subculture: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[19]
-
Plate Aliquots: Spot-plate each aliquot onto a sterile MHA plate. Be sure to label each spot corresponding to the concentration from the microtiter plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Determine MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19][21] Practically, this is often the concentration that shows no growth or only one or two colonies on the subculture plate.
Trustworthiness: Self-Validating Systems
-
Growth Control: The growth control (Well 11 in the MIC plate) must show clear turbidity. If it does not, the test is invalid as the bacteria failed to grow under the assay conditions.
-
Sterility Control: The sterility control (Well 12) must remain clear. Turbidity indicates contamination of the broth or plate, invalidating the results.
-
MBC/MIC Ratio: The ratio of MBC to MIC can provide insight into the nature of the antimicrobial agent. A ratio of ≤4 is generally considered indicative of bactericidal activity.[19]
Data Presentation
Organizing experimental data in a clear, tabular format is essential for analysis and comparison of the antimicrobial efficacy of different derivatives.
Table 1: Summary of Antimicrobial Activity for this compound Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Zone of Inhibition (mm) |
| Derivative 1 | S. aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] |
| E. coli ATCC 25922 | Negative | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] | |
| Derivative 2 | S. aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] |
| E. coli ATCC 25922 | Negative | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] | |
| Ciprofloxacin | S. aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] |
| (Control) | E. coli ATCC 25922 | Negative | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] |
References
- 1. researchgate.net [researchgate.net]
- 2. apjhs.com [apjhs.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. botanyjournals.com [botanyjournals.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 16. ijrpns.com [ijrpns.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. benchchem.com [benchchem.com]
- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. microbe-investigations.com [microbe-investigations.com]
Application Notes & Protocols: Quinoline-2-carbohydrazide as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Abstract
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Quinoline-2-carbohydrazide emerges as a highly valuable and versatile starting material, a molecular linchpin that provides a reactive handle for constructing a diverse array of fused and appended heterocyclic systems. The inherent reactivity of the hydrazide moiety (-CONHNH₂) allows for facile cyclization reactions to generate five-membered heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. This guide provides a detailed exploration of this compound, from its fundamental synthesis to its application in building complex, biologically relevant molecules. We present scientifically-grounded rationales, step-by-step protocols, and mechanistic insights designed for researchers in drug discovery and synthetic chemistry.
Core Synthesis: Preparation of this compound (3)
Expertise & Rationale: The synthesis of the title precursor is most reliably achieved through a two-step process starting from quinoline-2-carboxylic acid (1). The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride or, as detailed here, an ester (ethyl quinoline-2-carboxylate, 2). This activation is crucial for facilitating the subsequent nucleophilic acyl substitution by hydrazine. Hydrazine hydrate is an excellent and powerful nucleophile, ideally suited for reacting with the ester to form the stable carbohydrazide bond. This method is robust, high-yielding, and provides a pure product essential for subsequent transformations.
Protocol 1: Synthesis of this compound (3)
Workflow Overview:
Caption: Synthesis workflow for this compound.
Materials & Reagents:
| Reagent/Material | Grade | Supplier |
| Quinoline-2-carboxylic acid (1) | ≥98% | Sigma-Aldrich |
| Absolute Ethanol | Reagent | Fluka |
| Sulfuric Acid (conc.) | ACS Reagent | VWR |
| Hydrazine Hydrate (80%) | Reagent | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher |
| Standard Reflux Apparatus | - | - |
| Magnetic Stirrer/Hotplate | - | - |
Step-by-Step Procedure:
-
Esterification:
-
To a solution of quinoline-2-carboxylic acid (1) (10.0 g, 0.058 mol) in absolute ethanol (150 mL), add concentrated sulfuric acid (3 mL) dropwise with caution.
-
Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7).
-
After completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl quinoline-2-carboxylate (2) as a viscous oil.
-
-
Hydrazinolysis:
-
Dissolve the crude ethyl quinoline-2-carboxylate (2) (0.058 mol) in absolute ethanol (100 mL) in a round-bottom flask.
-
Add hydrazine hydrate (10 mL, ~0.2 mol) to the solution.
-
Heat the mixture to reflux for 6-8 hours. A white precipitate will typically form as the reaction proceeds.
-
Cool the reaction mixture in an ice bath. The solid product, this compound (3), will precipitate out.
-
Filter the solid using a Büchner funnel, wash thoroughly with cold diethyl ether to remove any unreacted starting material, and dry under vacuum.
-
Self-Validation/Characterization:
-
FT-IR (KBr, cm⁻¹): Expect disappearance of the broad O-H stretch from the carboxylic acid and the appearance of N-H stretching bands (approx. 3300-3150 cm⁻¹) and a sharp amide I (C=O) band around 1650 cm⁻¹.
-
¹H-NMR (DMSO-d₆, δ ppm): Look for the characteristic signals of the quinoline ring protons and the appearance of two new signals: a broad singlet for the -NH₂ protons and another for the -CONH- proton.
Application I: Synthesis of 5-(Quinolin-2-yl)-1,3,4-oxadiazole-2-thiol (5)
Expertise & Rationale: The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, known to impart favorable pharmacokinetic properties and a range of biological activities, including antibacterial and anticancer effects.[5][6] The reaction of a carbohydrazide with carbon disulfide in a basic medium is a classic and highly efficient method for constructing the 5-substituted-1,3,4-oxadiazole-2-thiol scaffold.[7][8] The base (potassium hydroxide) deprotonates the hydrazide, increasing its nucleophilicity to attack the electrophilic carbon of CS₂, forming a potassium dithiocarbazate salt intermediate (4). Subsequent heating induces intramolecular cyclization via the elimination of H₂S to afford the stable aromatic oxadiazole ring.
Protocol 2: Synthesis of a Quinoline-Appended 1,3,4-Oxadiazole
Reaction Pathway:
Caption: Pathway to 1,3,4-Oxadiazole derivative.
Step-by-Step Procedure:
-
Dissolve this compound (3) (1.87 g, 0.01 mol) and potassium hydroxide (0.67 g, 0.012 mol) in absolute ethanol (50 mL).
-
To this stirred solution, add carbon disulfide (1.5 mL, 0.025 mol) dropwise over 15 minutes.
-
Continue stirring the mixture at room temperature for 12-16 hours.
-
Heat the reaction mixture to reflux for 8 hours, monitoring by TLC.
-
Cool the mixture and reduce the solvent volume by half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid to pH ~5-6.
-
The resulting precipitate is filtered, washed extensively with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 5-(quinolin-2-yl)-1,3,4-oxadiazole-2-thiol (5).
Trustworthiness Check: The structure can be confirmed by the appearance of a C=S signal in the ¹³C-NMR spectrum and the disappearance of the NH₂ protons in the ¹H-NMR spectrum. This thiol can be further alkylated to produce a library of derivatives.[7]
Application II: Synthesis of 4-Aryl-5-(quinolin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones (7)
Expertise & Rationale: 1,2,4-Triazoles are another class of five-membered heterocycles with immense therapeutic importance, particularly as antifungal agents.[9] A robust synthetic route begins with the conversion of the carbohydrazide to a thiosemicarbazide intermediate (6) by reaction with an appropriate isothiocyanate. This intermediate contains all the necessary atoms for the subsequent cyclization. A base-catalyzed intramolecular cyclization, involving the nucleophilic attack of a nitrogen atom onto the thiocarbonyl carbon followed by dehydration, readily forms the stable triazole-thione ring system.[10]
Protocol 3: Synthesis of Quinoline-Functionalized 1,2,4-Triazoles
Reaction Pathway:
Caption: Pathway to 1,2,4-Triazole derivative.
Step-by-Step Procedure:
-
Thiosemicarbazide Formation:
-
Add a solution of an appropriate aryl isothiocyanate (e.g., phenyl isothiocyanate, 0.01 mol) in ethanol (20 mL) to a refluxing solution of this compound (3) (1.87 g, 0.01 mol) in ethanol (50 mL).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture. The solid thiosemicarbazide intermediate (6) that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
-
Cyclization to Triazole-thione:
-
Suspend the dried thiosemicarbazide (6) (0.008 mol) in an aqueous sodium hydroxide solution (8%, 40 mL).
-
Heat the mixture to reflux for 6-8 hours until a clear solution is obtained.
-
Cool the solution and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize from an appropriate solvent (e.g., ethanol or DMF) to yield the pure triazole-thione (7).
-
Derivative Potential: The triazole-thione products are valuable intermediates themselves and can be used in further reactions, such as S-alkylation or the Mannich reaction, to generate diverse compound libraries.[10]
Application III: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoline (9)
Expertise & Rationale: Pyrazole derivatives are widely recognized for their significant pharmacological profiles, including antibacterial and antifungal activities.[11][12] The Knorr pyrazole synthesis is a foundational reaction in heterocyclic chemistry that constructs the pyrazole ring from the condensation of a β-dicarbonyl compound with a hydrazine derivative.[13] In this application, this compound (3) serves as the hydrazine component, and a simple β-diketone like acetylacetone (2,4-pentanedione, 8) provides the three-carbon backbone. The reaction typically proceeds under acidic catalysis or simply by heating in a suitable solvent, involving sequential condensation and dehydration steps to form the aromatic pyrazole ring.
Protocol 4: Knorr Synthesis of a Quinoline-Pyrazolone
Reaction Pathway:
Caption: Knorr synthesis of a Quinoline-Pyrazole derivative.
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound (3) (1.87 g, 0.01 mol) and acetylacetone (8) (1.1 mL, 0.011 mol).
-
Add glacial acetic acid (20 mL) to serve as both the solvent and catalyst.
-
Attach a reflux condenser and heat the mixture at reflux for 5-7 hours. Monitor the reaction via TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (100 g).
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The solid product that precipitates is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
-
Recrystallize the crude solid from ethanol to obtain the pure quinoline-pyrazole derivative (9).
Summary of Synthesized Heterocycles and Their Potential:
| Precursor | Reagents | Heterocyclic Core | Reported Biological Potential | Citations |
| This compound | Carbon Disulfide, KOH | 1,3,4-Oxadiazole | Anticancer, Antimicrobial | [7][14] |
| This compound | Aryl isothiocyanate, NaOH | 1,2,4-Triazole | Antitumor, Antifungal | [10][15] |
| This compound | 1,3-Diketones (e.g., Acetylacetone) | Pyrazole | Antibacterial, Antifungal | [11][16] |
Conclusion
This compound stands out as a robust and indispensable precursor in modern synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the carbohydrazide functional group provide a reliable gateway to a multitude of high-value heterocyclic systems. The protocols detailed herein for the synthesis of quinoline-appended oxadiazoles, triazoles, and pyrazoles are efficient, scalable, and serve as a foundation for the development of extensive chemical libraries. Researchers in drug discovery can leverage this versatile building block to accelerate the exploration of novel chemical space in the quest for new therapeutic agents.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. eresearchco.com [eresearchco.com]
- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistryjournal.net [chemistryjournal.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of new pyrazole, triazole, and thiazolidine-pyrimido [4, 5-b] quinoline derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for the Synthesis of Quinoline-2-Carbohydrazide Based Anticancer Agents
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline nucleus is a cornerstone in the architecture of anticancer agents, lending its rigid, bicyclic aromatic framework to a multitude of compounds that effectively target various hallmarks of cancer.[1][2][3] Its derivatives have demonstrated a broad spectrum of antitumor activities, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[1][2][4] Quinoline-based drugs can exert their effects through diverse mechanisms such as intercalation into DNA, inhibition of crucial enzymes like topoisomerases and protein kinases, and disruption of microtubule dynamics.[1][4][5]
This document provides a detailed guide for researchers and drug development professionals on the utilization of a key quinoline-based building block, Quinoline-2-carbohydrazide , in the synthesis of novel anticancer agents. We will delve into the synthetic protocols, the rationale behind experimental choices, and the biological evaluation of the resulting compounds, with a focus on providing practical, field-proven insights.
This compound: A Versatile Intermediate for Anticancer Drug Discovery
This compound serves as a highly versatile scaffold for the synthesis of a wide array of derivatives, primarily through the reactivity of its hydrazide moiety. This functional group readily undergoes condensation reactions with various aldehydes and ketones to form stable hydrazones, also known as Schiff bases.[6][7] The resulting N-acylhydrazone linkage is a key structural feature in many biologically active molecules, contributing to their ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for their mechanism of action.[5]
Furthermore, the carbohydrazide can be acylated or reacted with other electrophilic partners to generate a diverse library of compounds with potential anticancer activity. The quinoline ring itself can also be substituted at various positions to modulate the physicochemical properties and biological activity of the final compounds.
Synthetic Protocols
Protocol 1: Synthesis of the Core Intermediate - this compound
This protocol outlines the synthesis of the central building block, this compound, starting from the commercially available quinaldic acid. The process involves an esterification step followed by hydrazinolysis.
Step 1: Esterification of Quinaldic Acid
-
To a solution of quinaldic acid (1 equivalent) in absolute ethanol (10-15 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, ~5% v/v) dropwise at 0°C (ice bath).
-
Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 3:7).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl quinaldate. This product is often of sufficient purity for the next step.
Step 2: Hydrazinolysis of Ethyl Quinaldate
-
Dissolve the crude ethyl quinaldate (1 equivalent) in absolute ethanol (10 mL per gram of ester).
-
To this solution, add hydrazine hydrate (80-99%, 3-5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 6-8 hours. A white precipitate of this compound should form.
-
Monitor the reaction by TLC (ethyl acetate:hexane, e.g., 1:1) until the starting ester spot disappears.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Diagram: Synthesis of this compound
Caption: Synthetic route to this compound.
Protocol 2: Synthesis of this compound Schiff Bases (Hydrazones)
This protocol describes the general procedure for the synthesis of Schiff bases from this compound and various aromatic aldehydes. These compounds have shown significant potential as anticancer agents.[7][8][9]
-
Dissolve this compound (1 equivalent) in absolute ethanol (15-20 mL per gram).
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at reflux for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC (e.g., ethyl acetate:hexane, 1:1).
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry it under vacuum to obtain the pure Schiff base derivative.
Diagram: Synthesis of this compound Schiff Bases
Caption: General scheme for Schiff base synthesis.
Application Notes: From Synthesis to Biological Activity
Structure-Activity Relationship (SAR) Insights
The anticancer activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the quinoline ring and the aromatic aldehyde moiety in the case of Schiff bases.
-
Substituents on the Aromatic Aldehyde Ring: Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the aromatic aldehyde can modulate the electronic properties and steric profile of the molecule, impacting its binding affinity to biological targets.[8] For instance, some studies have shown that the presence of a nitro group can enhance anticancer activity.[5]
-
Substituents on the Quinoline Ring: Modifications on the quinoline nucleus can also fine-tune the biological activity. For example, the introduction of a methoxy group has been shown to be important for the cytotoxic activity of some quinoline-based compounds.[1]
-
The Hydrazone Linkage: The -C=N-NH-C=O linkage is a critical pharmacophore. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[5]
Mechanism of Action: A Multifaceted Approach
This compound derivatives have been reported to exert their anticancer effects through various mechanisms:
-
EGFR Tyrosine Kinase Inhibition: Some derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cell growth and proliferation.[10][11][12]
-
Induction of Apoptosis: Many of these compounds trigger programmed cell death (apoptosis) in cancer cells. This can be mediated through the upregulation of pro-apoptotic proteins like p53 and caspases.[10][11][13]
-
Cell Cycle Arrest: These agents can cause cell cycle arrest at different phases, such as G1 or G2/M, preventing cancer cells from dividing and proliferating.[1]
-
DNA Interaction: The planar quinoline ring can intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[1][8]
Diagram: Proposed Mechanisms of Action
Caption: Multiple pathways for anticancer activity.
Protocol 3: In Vitro Cytotoxicity Evaluation - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[14] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin).[14]
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.[14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of representative quinoline-carbohydrazide derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-4-carbohydrazide-acrylamide hybrid | MCF-7 (Breast) | 2.71 | [10][11][13] |
| Quinoline-4-carbohydrazide-acrylamide hybrid | MCF-7 (Breast) | 3.39 | [10][11][13] |
| Quinoline-4-carbohydrazide-acrylamide hybrid | MCF-7 (Breast) | 5.94 | [10][11][13] |
| Quinoline hydrazone | MCF-7 (Breast) | 0.73 | [5] |
| Quinoline-based dihydrazone | MCF-7 (Breast) | 7.016 | [15] |
| Quinoline-based dihydrazone | BGC-823 (Gastric) | 7.01 - 34.32 | [15] |
| Quinoline-based dihydrazone | BEL-7402 (Hepatoma) | 7.01 - 34.32 | [15] |
| Quinoline-based dihydrazone | A549 (Lung) | 7.01 - 34.32 | [15] |
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. The straightforward synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for medicinal chemists. The resulting derivatives, particularly Schiff bases and other hydrazone analogs, have demonstrated promising cytotoxic activities against a range of cancer cell lines through multiple mechanisms of action.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the quinoline and aromatic moieties to improve potency and selectivity.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Studies: Evaluation of the efficacy and safety of lead compounds in preclinical animal models of cancer.
-
Combination Therapies: Exploring the synergistic effects of these novel agents with existing anticancer drugs.
By leveraging the chemical tractability of the this compound scaffold and a deeper understanding of its biological activities, the development of new and effective cancer therapeutics is a promising endeavor.
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijrpr.com [ijrpr.com]
- 4. ijmphs.com [ijmphs.com]
- 5. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schiff's base derivatives bearing nitroimidazole and quinoline nuclei: new class of anticancer agents and potential EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 11. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging Quinoline-2-carbohydrazide for the Synthesis of Novel Quinolin-2-one Derivatives
Introduction: The Significance of the Quinolin-2-one Scaffold in Drug Discovery
The quinolin-2-one, or carbostyril, framework is a prominent heterocyclic scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4] This broad biological spectrum has established the quinolin-2-one motif as a "privileged structure," making it a focal point for the design and development of new therapeutic agents.[5] Consequently, the development of versatile and efficient synthetic routes to novel quinolin-2-one derivatives is of paramount importance to researchers in drug discovery.
This guide provides a comprehensive overview and detailed protocols for the use of Quinoline-2-carbohydrazide as a strategic starting material for the synthesis of diverse quinolin-2-one derivatives. We will explore the chemical rationale behind its use, present a validated experimental protocol, and offer insights to ensure successful synthesis and characterization.
The Strategic Advantage of this compound as a Precursor
This compound is a highly versatile building block for constructing complex heterocyclic systems.[6][7] The carbohydrazide functional group (-CONHNH₂) serves as a potent nucleophile and a linchpin for various cyclization reactions. This allows for the facile introduction of new ring systems and diverse substituents, thereby enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. The reactivity of the hydrazide moiety can be precisely controlled to achieve desired chemical transformations, making it an ideal starting point for combinatorial synthesis and the exploration of novel chemical space.
Synthetic Pathway Overview: A Modular Approach to Quinolin-2-one Analogs
A general and effective strategy for the synthesis of quinolin-2-one derivatives from this compound involves its reaction with various electrophilic partners, leading to cyclization and the formation of fused heterocyclic systems. One of the most common and successful applications is the synthesis of pyrazolo[1,5-a]quinolin-2-one derivatives through reaction with β-dicarbonyl compounds or their equivalents.
Figure 1: General workflow for the synthesis of quinolin-2-one derivatives.
Detailed Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]quinolin-2-one Derivative
This protocol outlines a reliable method for the synthesis of a pyrazolo[1,5-a]quinolin-2-one derivative, a class of compounds with significant biological potential.[8][9][10] The procedure involves the cyclocondensation of this compound with a β-ketoester in the presence of an acid catalyst.
Materials and Reagents
-
This compound (CAS: 5382-44-5)[11]
-
Ethyl acetoacetate (or other β-ketoesters)
-
Glacial acetic acid (solvent and catalyst)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (e.g., round-bottom flask, reflux condenser)
-
Magnetic stirrer with a heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Melting point apparatus
-
Instrumentation for product characterization (NMR, IR, Mass Spectrometry)
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 187.20 g/mol ) and ethyl acetoacetate (1.2 mmol).
-
Rationale: A slight excess of the β-ketoester is used to ensure the complete consumption of the limiting reagent, this compound.
-
-
Solvent and Catalyst Addition: Add 15 mL of glacial acetic acid to the flask.
-
Rationale: Glacial acetic acid serves as both the solvent and a catalyst for the condensation and subsequent intramolecular cyclization.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 3-5 hours.
-
Self-Validation: The disappearance of the starting material spots and the appearance of a new, single product spot on the TLC plate indicate the completion of the reaction.
-
-
Isolation of the Crude Product:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.
-
A solid precipitate will form. Stir the suspension for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, and wash the filter cake with copious amounts of water to remove residual acetic acid.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol to obtain the purified pyrazolo[1,5-a]quinolin-2-one derivative as a crystalline solid.
-
Dry the purified product in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
-
Representative Data
| Starting Material (β-ketoester) | Product Name | Yield (%) | Melting Point (°C) |
| Ethyl acetoacetate | 4-methylpyrazolo[1,5-a]quinolin-2-one | 85-92 | 245-247 |
| Ethyl benzoylacetate | 4-phenylpyrazolo[1,5-a]quinolin-2-one | 82-90 | 260-262 |
Note: Yields and melting points are representative and may vary based on the specific reaction conditions and the purity of the reagents.
Mechanistic Insights: The Pathway to Pyrazolo[1,5-a]quinolin-2-one
The formation of the pyrazolo[1,5-a]quinolin-2-one scaffold proceeds through a well-established reaction cascade.
Figure 2: Proposed reaction mechanism for pyrazolo[1,5-a]quinolin-2-one formation.
-
Condensation: The initial step involves the acid-catalyzed condensation between the terminal amino group of the hydrazide and the ketone carbonyl of the β-ketoester to form a hydrazone intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the amide then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion to form a five-membered ring.
-
Dehydration: The final step is the elimination of a molecule of water to afford the stable, aromatic pyrazolo[1,5-a]quinolin-2-one product.
Troubleshooting and Key Considerations
-
Incomplete Reactions: If the reaction does not go to completion, consider increasing the reaction time or adding a stronger acid catalyst, such as a few drops of concentrated sulfuric acid.
-
Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be necessary.
-
Substrate Scope: The protocol is generally applicable to a range of β-ketoesters, allowing for the synthesis of a variety of substituted pyrazolo[1,5-a]quinolin-2-one derivatives.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of medicinally relevant quinolin-2-one derivatives. The protocol detailed in this guide provides a robust and reproducible method for the preparation of pyrazolo[1,5-a]quinolin-2-ones. By understanding the underlying principles and experimental nuances, researchers can confidently employ this methodology to generate novel molecular entities for drug discovery and development programs.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Quinoline-2-carbohydrazide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Quinoline-2-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and ensure high-yield, high-purity outcomes. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, providing a robust framework for success.
Foundational Synthesis Workflow: From Carboxylic Acid to Carbohydrazide
The most reliable and frequently reported method for synthesizing this compound begins with Quinoline-2-carboxylic acid. The process is a two-step reaction involving the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic substitution with hydrazine hydrate. One study reports a yield as high as 91% using this pathway, indicating its efficiency when performed correctly[1].
Workflow Overview
The diagram below illustrates the standard synthetic pathway.
Caption: Standard two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures[1][2].
Materials:
-
Quinoline-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (80-100% solution)
-
Absolute Ethanol
-
Anhydrous reaction vessel with reflux condenser and gas trap (for HCl and SO₂)
Step 1: Synthesis of Quinoline-2-carbonyl chloride (Activation)
-
In a round-bottom flask equipped with a reflux condenser, add Quinoline-2-carboxylic acid (e.g., 0.015 mol, ~2.6 g).
-
Under a fume hood, carefully add an excess of thionyl chloride (e.g., 2-3 mL). The excess ensures the complete conversion of the carboxylic acid.
-
Heat the mixture to reflux for approximately 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After reflux, allow the mixture to cool to room temperature. It is critical to remove the excess thionyl chloride under reduced pressure. This is because any remaining SOCl₂ will react violently with the hydrazine hydrate added in the next step.
Step 2: Synthesis of this compound (Hydrazinolysis)
-
Cool the flask containing the crude Quinoline-2-carbonyl chloride in an ice bath.
-
Slowly, and with vigorous stirring, add hydrazine hydrate (a slight excess, e.g., ~2 mL) dropwise. This reaction is highly exothermic; maintaining a low temperature is crucial to prevent side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for an additional 1-2 hours to ensure the reaction goes to completion[1].
-
Cool the reaction mixture. A solid precipitate of this compound should form.
-
Filter the solid product using a Buchner funnel and wash it with a small amount of cold water to remove any hydrazine salts.
Step 3: Purification
-
The most effective method for purifying the crude product is recrystallization from ethanol[1][2].
-
Dissolve the crude solid in a minimum amount of hot absolute ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven. The final product is typically an orange or yellow solid[1].
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Low or No Yield
Q: My final yield is significantly below the expected >80%. What are the most common points of failure?
A: Low yield can typically be traced to one of three areas: incomplete activation, issues during hydrazinolysis, or losses during workup. Use the following decision tree to diagnose the problem.
Caption: Decision tree for troubleshooting low yield issues.
Expert Insights:
-
Moisture is the Enemy: The acyl chloride intermediate is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture, especially during the thionyl chloride removal and hydrazine addition phases.
-
Thionyl Chloride Quality: Old or improperly stored thionyl chloride can degrade, reducing its effectiveness. Use a freshly opened bottle or a recently distilled batch for best results.
-
Recrystallization Technique: The single most common source of yield loss is using too much solvent during recrystallization. Add the hot solvent portion-wise until the solid just dissolves. If too much is added, you can evaporate some solvent to re-saturate the solution.
Purity and Side Products
Q: My NMR spectrum shows unexpected peaks, or my product has a low melting point. What are the likely impurities?
A: The primary impurities are typically unreacted starting material or products from side reactions.
| Symptom | Potential Impurity | Cause & Mechanism | Solution |
| Broad peak in ¹H NMR around 10-12 ppm; IR peak ~1700 cm⁻¹ | Unreacted Quinoline-2-carboxylic acid | Incomplete reaction in Step 1. The acyl chloride was not fully formed before the addition of hydrazine. | Increase reflux time with SOCl₂. Ensure excess SOCl₂ is used and effectively removed before Step 2. |
| Oily or gummy final product | Hydrazine Salts (e.g., Hydrazine Hydrochloride) | Excess hydrazine reacting with HCl generated during the reaction or from hydrolysis of the acyl chloride. | Wash the crude product thoroughly with cold water before recrystallization. |
| Insoluble material in hot ethanol | Polymeric byproducts | Overheating during the reaction or allowing the acyl chloride intermediate to sit for too long can lead to polymerization. | Maintain strict temperature control. Use the acyl chloride immediately after its formation. |
Frequently Asked Questions (FAQs)
Q1: Are there safer or milder alternatives to thionyl chloride for the carboxylic acid activation? A1: Yes. While thionyl chloride is effective, other reagents can be used, which may be preferable depending on the scale and available equipment. These include:
-
Oxalyl Chloride: Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions). It is highly reactive but produces only gaseous byproducts (CO, CO₂, HCl).
-
Carbodiimides (e.g., EDC, DCC): These reagents are common in peptide coupling and work under very mild, neutral conditions, but require removal of the urea byproduct.
Q2: What are the critical safety precautions for this synthesis? A2: Both thionyl chloride and hydrazine hydrate are hazardous.
-
Thionyl Chloride: Is corrosive and lachrymatory. It reacts violently with water to release toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Use a base trap (e.g., NaOH solution) to neutralize evolved gases.
-
Hydrazine Hydrate: Is a suspected carcinogen and is highly toxic and corrosive. Avoid inhalation and skin contact.
Q3: My reaction involving an aniline and a β-diketone (Combes synthesis) is failing to produce the quinoline backbone. Why? A3: The Combes quinoline synthesis requires a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), to drive the cyclization and dehydration steps[3]. The rate-determining step is the acid-catalyzed annulation (ring-closing)[3]. If this reaction is failing, consider increasing the acid concentration or switching to PPA, which is also a powerful dehydrating agent[3].
Q4: Can I use a Friedländer synthesis approach instead? A4: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is an excellent method for building the quinoline ring[4][5][6]. However, to obtain this compound directly, you would need a starting material like 2-aminobenzaldehyde and a methylene compound already containing the carbohydrazide moiety, which may not be readily available. It is generally more straightforward to build the quinoline ring first and then functionalize it.
References
"Quinoline-2-carbohydrazide" solubility issues and solutions
Welcome to the technical support resource for Quinoline-2-carbohydrazide (QCH). This guide, curated by our senior application scientists, provides in-depth troubleshooting for common solubility challenges encountered in research and development. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the success of your experiments.
Core Compound Characteristics
A foundational understanding of this compound's physicochemical properties is the first step in troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O | [1][2] |
| Molecular Weight | 187.20 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Aqueous Solubility | 17.7 µg/mL (at pH 7.4) | [1] |
| Organic Solvents | Soluble in DMSO and DMF | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by researchers. Each answer provides not only a solution but also an explanation of the underlying chemical principles.
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is happening and what should I try first?
A1: This is the most common challenge and stems from the molecule's inherent structure. The quinoline core is a bicyclic aromatic system, making it predominantly hydrophobic and poorly soluble in water.[4][5] The experimental aqueous solubility is very low, measured at just 17.7 µg/mL in a neutral pH buffer.[1]
Causality: The strong intermolecular forces within the compound's crystal lattice require significant energy to overcome, and the hydrophobic nature of the molecule makes it difficult for polar water molecules to effectively solvate it.
Initial Troubleshooting Steps:
-
Use an Organic Stock Solution: The most reliable first step is to dissolve the compound in a suitable organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous medium. Dimethyl sulfoxide (DMSO) is an excellent and widely used solvent for this purpose.[6]
-
Gentle Heating and Sonication: If you observe particulates after dilution, gentle warming (to 37-40°C) and/or sonication can help overcome the activation energy barrier for dissolution. Be cautious, as excessive heat can degrade the compound.
Q2: What is the best solvent for preparing a high-concentration stock solution?
A2: For creating a stable, high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the industry-standard choice for compounds like QCH. It is a powerful, polar aprotic solvent capable of disrupting the crystal lattice forces of many poorly soluble organic molecules.[6]
Expert Insight: It is critical to use fresh, anhydrous (water-free) DMSO. Hygroscopic DMSO (DMSO that has absorbed water from the air) can significantly reduce the solubility of hydrophobic compounds.[7] For detailed instructions, refer to Protocol 1 below. While other solvents like N,N-Dimethylformamide (DMF) can also be effective, DMSO is generally preferred due to its lower toxicity in most biological assays.[3]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
A3: This phenomenon, known as "crashing out," occurs when the compound moves from a solvent where it is highly soluble (DMSO) into one where it is poorly soluble (aqueous buffer). The key is to modify the final aqueous environment to make it more hospitable to the compound.
Solutions (From Simplest to Most Complex):
-
Decrease the Final Concentration: The simplest solution is to work at a lower final concentration of QCH in your assay.
-
Co-Solvency: Introduce a water-miscible organic solvent into your final buffer system. This reduces the overall polarity of the solvent, making it easier to solvate the hydrophobic QCH molecule.[4][8] Common co-solvents include:
-
Ethanol
-
Polyethylene Glycol 300 (PEG300)
-
Propylene Glycol (PG)
-
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility and preventing precipitation.[9] A very small amount of a non-ionic surfactant is often sufficient.
-
Tween-80 (Polysorbate 80)
-
Pluronic F-68
-
-
pH Adjustment: Quinoline is a weak base.[10] Lowering the pH of the buffer (e.g., to pH 5-6) will protonate the nitrogen atom on the quinoline ring, forming a more soluble salt.[4] However, you must ensure the altered pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
A combination of these techniques is often most effective. For an example, see Protocol 3 .
Q4: My QCH solution has turned yellow over time. Is it still usable?
A4: No, it should be discarded. A color change from white/colorless to yellow or brown is a clear indicator of chemical degradation.[11] Quinoline and its derivatives are known to be sensitive to light and oxidation.[5][11]
Causality: Exposure to ambient light (photodegradation) and/or air (oxidation) can cause structural changes to the molecule, leading to the formation of colored byproducts. This degradation will inevitably lead to a loss of potency and inconsistent experimental results.[11]
Best Practices for Stability:
-
Protect from Light: Always store stock solutions in amber vials or wrap clear vials in aluminum foil.
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Store Properly: Store stock solutions at -20°C or -80°C for long-term stability.
-
Prepare Fresh: For the most sensitive and critical experiments, always prepare fresh dilutions from a validated stock solution immediately before use.
Experimental Workflows & Diagrams
To aid in your experimental design, we have developed the following decision-making workflows.
Troubleshooting Workflow for Dissolution
This diagram outlines a logical sequence of steps to take when you encounter solubility issues with this compound.
Caption: A step-by-step workflow for preparing and troubleshooting QCH solutions.
Solubilization Strategy Selection
If simple dilution fails, this flowchart helps you choose an appropriate strategy based on experimental constraints.
Caption: Decision tree for selecting an appropriate solubilization enhancement method.
Validated Experimental Protocols
These protocols provide detailed, step-by-step instructions for common procedures.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound for serial dilution.
Materials:
-
This compound (QCH) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or clear vial with aluminum foil
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of QCH powder. For example, to make a 20 mM stock solution, weigh 3.744 mg of QCH for every 1 mL of DMSO.
-
Calculation: 187.20 g/mol (MW) * 0.020 mol/L = 3.744 g/L = 3.744 mg/mL
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the QCH powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.
-
Storage: Store the stock solution in properly labeled, single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: Screening for Optimal Aqueous Buffer Conditions (pH Adjustment)
Objective: To determine if adjusting the pH of an aqueous buffer can improve the solubility of QCH for a specific application.
Materials:
-
QCH DMSO stock solution (from Protocol 1)
-
A series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4)
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Preparation: Set up a series of tubes, each containing 990 µL of a different pH buffer.
-
Dilution: Add 10 µL of a 10 mM QCH DMSO stock to each tube to achieve a final concentration of 100 µM. This maintains a final DMSO concentration of 1%.
-
Incubation: Gently mix and incubate the tubes at the desired experimental temperature for 30 minutes.
-
Observation: Visually inspect each tube for any signs of precipitation or cloudiness.
-
Quantification (Optional but Recommended): To quantify the soluble fraction, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound. Carefully collect the supernatant and measure the concentration of soluble QCH using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Analysis: Compare the solubility across the different pH conditions to identify the optimal buffer for your experiment.
Protocol 3: Preparation of a Co-Solvent Formulation for In Vitro Assays
Objective: To prepare a ready-to-use QCH solution in a co-solvent system to prevent precipitation in aqueous media. This example is based on a common formulation for cell-based assays.[7]
Materials:
-
QCH powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl solution)
Procedure:
-
Initial Dissolution: Dissolve the required amount of QCH in DMSO to create a highly concentrated initial solution. Aim for a volume that is 10% of your final desired volume (e.g., dissolve 2.5 mg of QCH in 100 µL of DMSO).
-
Co-Solvent Addition: Add PEG300 to the DMSO solution. A common ratio is 40% of the final volume (e.g., add 400 µL of PEG300). Vortex until the solution is homogeneous.
-
Surfactant Addition: Add Tween-80 to the mixture. A typical concentration is 5% of the final volume (e.g., add 50 µL of Tween-80). Vortex thoroughly.
-
Final Dilution: Slowly add the saline solution to reach the final volume (e.g., add 450 µL of saline) while continuously vortexing. This gradual addition is crucial to prevent the compound from precipitating.
-
Final Solution: The result is a clear solution containing 2.5 mg/mL QCH in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] This stock can be further diluted into your assay medium. Always prepare a vehicle-only control with the same final concentration of solvents.
References
- 1. This compound | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Quinoline-2-Carbohydrazide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-2-carbohydrazide and its derivatives. This guide provides in-depth technical assistance in a user-friendly question-and-answer format to address common stability challenges encountered during experimental work. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate degradation, ensuring the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is developing a yellow to brown color over time. What is causing this?
A: The discoloration of your solution is a common indicator of degradation.[1] This is often attributed to two primary factors:
-
Oxidation: The hydrazide moiety is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, trace metal ions, or peroxide impurities in your solvents or excipients.[2] This process can lead to the formation of colored byproducts.
-
Photodegradation: Quinoline derivatives are often photosensitive.[1] Exposure to ambient or UV light can trigger photochemical reactions, resulting in the formation of colored degradants.
It is crucial to store your solutions protected from light and to use high-purity, peroxide-free solvents to minimize these degradation pathways.
Q2: I'm observing a decrease in the potency of my compound and inconsistent results in my biological assays. Could this be a stability issue?
A: Absolutely. A loss of potency and inconsistent results are classic signs of compound degradation.[1] this compound, like many hydrazide-containing compounds, can be unstable in solution. The primary degradation pathways to consider are:
-
Hydrolysis: The carbohydrazide group can undergo hydrolysis, particularly under acidic or basic conditions, to yield quinoline-2-carboxylic acid and hydrazine.
-
Oxidation: As mentioned, oxidation of the hydrazide moiety can lead to a loss of the active compound.
To ensure the reliability of your assays, it is recommended to prepare fresh solutions before each experiment or to conduct a thorough stability study of your stock solutions under your specific storage conditions.
Q3: What are the key factors that influence the stability of this compound in solution?
A: The stability of this compound is primarily influenced by the following factors:
-
pH: The pH of the solution is a critical parameter. Both acidic and basic conditions can catalyze the hydrolysis of the carbohydrazide linkage.[1] The solubility of quinoline derivatives is also highly pH-dependent.[3]
-
Light: Many quinoline compounds are susceptible to photodegradation.[1] It is essential to protect solutions from light to prevent the formation of photolytic byproducts.
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[1] Storing solutions at lower temperatures (e.g., 2-8 °C or frozen) can significantly slow down degradation.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the hydrazide group.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Rapid degradation of my compound in an aqueous buffer.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate pH | Determine the pH at which your compound exhibits maximum stability. Conduct a pH-stability profile by preparing solutions in a series of buffers with varying pH values (e.g., pH 3 to 9). Analyze the samples at different time points using a stability-indicating HPLC method. | The rate of hydrolysis of the carbohydrazide bond is pH-dependent. Identifying the optimal pH range is crucial for maintaining the compound's integrity in aqueous solutions.[1] |
| Presence of Metal Ions | Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your buffer at a low concentration (e.g., 0.01-0.1%). | Trace metal ions can catalyze the oxidative degradation of hydrazides.[2] Chelating agents sequester these metal ions, preventing them from participating in redox reactions. |
| Oxidative Stress | De-gas your solvents and buffers by sparging with an inert gas like nitrogen or argon before preparing your solutions. Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your formulation. | Removing dissolved oxygen minimizes the potential for oxidative degradation.[4] Antioxidants can scavenge free radicals and reactive oxygen species, protecting the compound from oxidation. |
Issue 2: Incompatibility with excipients in a solid formulation.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reactive Impurities in Excipients | Conduct a thorough excipient compatibility study.[5] Prepare binary mixtures of your compound with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) and store them under accelerated conditions (e.g., 40 °C/75% RH). Analyze for degradation products at set time points. | Excipients can contain reactive impurities like peroxides, aldehydes, and trace metals that can induce degradation of the active pharmaceutical ingredient (API).[5] |
| Hygroscopicity | If your compound is hygroscopic, consider formulation strategies such as film coating, encapsulation, or co-processing with hydrophobic excipients to create a moisture barrier. | Moisture can accelerate degradation pathways like hydrolysis. Protecting the compound from environmental moisture is key to ensuring the stability of solid dosage forms. |
| Direct Chemical Interaction | If an incompatibility is identified, select an alternative excipient with a different chemical nature. For example, if you observe an issue with a reducing sugar like lactose, consider using a non-reducing sugar like mannitol. | The functional groups on both the drug substance and the excipient can directly react, leading to degradation. Careful selection of compatible excipients is essential for a stable formulation.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.[10][11][12]
1. Initial Method Development:
-
Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Start with a gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A typical starting gradient would be 5% to 95% B over 20 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. A common detection wavelength for quinoline derivatives is around 230-250 nm.
2. Method Validation:
-
Inject the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the main peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathways
Caption: Primary degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing and improving compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Quinoline-2-Carbohydrazide Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support hub for the synthesis of quinoline-2-carbohydrazide derivatives. This guide is designed for researchers and drug development professionals navigating the nuances of catalyst selection and reaction optimization for this important heterocyclic scaffold. Quinoline derivatives are cornerstones in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The introduction of a carbohydrazide moiety at the 2-position creates a versatile intermediate for synthesizing hydrazone derivatives and other complex heterocyclic systems.[3]
This resource moves beyond simple protocols to explain the why behind experimental choices. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical challenges you may encounter in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound and its derivatives.
Q1: My multi-component reaction (MCR) to synthesize a substituted this compound derivative is failing or giving a very low yield. What should I check first?
A1: Low yields in MCRs for quinoline synthesis are common and can typically be traced back to a few key factors.[4] A systematic check is the most efficient way to diagnose the problem.
-
Catalyst Activity: The most cited direct method for this synthesis is a one-pot reaction using a base catalyst like piperidine.[5]
-
Check: Ensure your piperidine is fresh. Older bottles can absorb atmospheric CO₂ and water, reducing their basicity and catalytic activity.
-
Action: If in doubt, use a freshly opened bottle or distill your current stock.
-
-
Reactant Purity: MCRs are sensitive to impurities in starting materials, which can lead to side reactions or poison the catalyst.[6]
-
Check: Verify the purity of your aniline, aldehyde, and especially the active methylene compound (e.g., cyanoacetohydrazide) by NMR or melting point.
-
Action: Recrystallize solid reactants or distill liquid ones if purity is questionable.
-
-
Suboptimal Temperature: Temperature control is critical. Excessive heat can cause decomposition and tar formation, while insufficient heat will result in a sluggish or incomplete reaction.[4][7]
-
Check: Monitor your reaction progress by Thin Layer Chromatography (TLC) at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the sweet spot for your specific substrates.[6]
-
Action: Start at a moderate temperature (e.g., 80 °C in ethanol/water) as described in some protocols and adjust as needed based on TLC analysis.[5]
-
-
Presence of Water: While some MCRs tolerate or even use water as a co-solvent, many classical quinoline syntheses are inhibited by water produced during the reaction.[4]
-
Check: If using a non-aqueous system, ensure your solvents are anhydrous and glassware is properly dried.
-
Action: Consider using a Dean-Stark trap if the reaction is run in a solvent like toluene to azeotropically remove water.
-
Caption: Troubleshooting workflow for low MCR yields.
Q2: I am attempting to synthesize this compound from ethyl quinoline-2-carboxylate and hydrazine, but the conversion is incomplete. What is the problem?
A2: This is a classical nucleophilic acyl substitution. Incomplete conversion is usually due to insufficient reactivity or suboptimal conditions.
-
Reactivity of the Ester: Ethyl esters are moderately reactive. If your quinoline ring has strong electron-donating groups, the electrophilicity of the carbonyl carbon is reduced, slowing the reaction.
-
Action 1 (Conditions): Ensure you are using a sufficient excess of hydrazine hydrate (e.g., 3-5 equivalents) and that the reaction is heated to reflux in a suitable solvent like ethanol for an adequate time (4-12 hours is typical).[8] Monitor by TLC until the starting ester is consumed.
-
Action 2 (Activation): A more robust method is to first convert the quinoline-2-carboxylic acid to the highly reactive quinoline-2-carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9] This intermediate will react rapidly and completely with hydrazine hydrate, often at lower temperatures.[9]
-
-
Quality of Hydrazine: Hydrazine hydrate can degrade over time.
-
Action: Use a fresh bottle of hydrazine hydrate. Ensure it is handled under appropriate safety conditions due to its toxicity.
-
Q3: My reaction is producing a significant amount of tar-like byproduct, especially when using strong acid catalysts.
A3: Tar formation is a notorious problem in many classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, due to the harsh acidic and oxidizing conditions causing polymerization of reactants.[10]
-
Moderate the Reaction: For highly exothermic reactions, the addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is a classic choice for the Skraup synthesis to make the reaction less violent and reduce charring.[10]
-
Control Reagent Addition: Add the strong acid (e.g., concentrated H₂SO₄) slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[4]
-
Consider a Milder Catalyst: If your substrates are suitable, switch to a milder catalytic system. For syntheses like the Friedländer or Combes, p-toluenesulfonic acid (p-TsOH) or even heterogeneous catalysts can be effective alternatives to concentrated sulfuric acid, often leading to cleaner reactions.[7][11][12]
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing the this compound core?
A1: There are two main approaches:
-
Direct Synthesis via Multi-Component Reaction (MCR): This is often the most efficient route. It involves reacting an aniline, an aldehyde, and an active methylene compound containing the hydrazide precursor (like cyanoacetohydrazide) in a one-pot synthesis. These reactions are typically catalyzed by a simple base like piperidine .[5] The protocol is advantageous for its operational simplicity and ability to quickly build molecular complexity.
-
Functional Group Interconversion: This is a two-step approach where a pre-formed quinoline ring is modified.
-
Step 1: Synthesize a quinoline-2-carboxylic acid or its corresponding ester (e.g., ethyl quinoline-2-carboxylate). This can be achieved through various named reactions (e.g., Pfitzinger synthesis).
-
Step 2: React the ester or the activated acid (as an acyl chloride) with hydrazine hydrate.[8][9] This step typically does not require a catalyst, relying on the nucleophilicity of the hydrazine.
-
Caption: Primary synthetic routes to the target molecule.
Q2: How do I choose between an acid, base, or metal catalyst for a general quinoline synthesis?
A2: The choice is highly dependent on the specific named reaction and your substrates. Modern catalysis has also introduced transition-metal and nanocatalyst options that offer significant advantages.[1]
| Catalyst Type | Examples | Typical Reactions | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, p-TsOH, PPA | Skraup, Combes, Doebner-von Miller, Friedländer[7][11] | Powerful, inexpensive, effective for less reactive substrates. | Harsh conditions, often requires high temperatures, can lead to tar formation and side reactions.[4][10] |
| Lewis Acids | ZnCl₂, FeCl₃ | Friedländer, Combes | Milder than strong Brønsted acids, can improve regioselectivity. | Stoichiometric amounts may be needed, difficult removal post-reaction. |
| Bases | KOH, NaOH, Piperidine, KOtBu | Friedländer, MCRs for carbohydrazides[5][12] | Milder conditions, suitable for sensitive functional groups. | Can promote unwanted self-condensation (aldol) of ketone reactants.[12] |
| Transition Metals | Pd, Cu, Ni, Co, Rh Complexes | C-H Activation, Oxidative Annulation[2][13][14] | High efficiency, mild conditions, broad substrate scope, novel bond formations. | Catalyst cost, sensitivity to air/moisture, potential for product contamination. |
| Nanocatalysts | Fe₃O₄, Ag, Au, or metal oxides on supports | Various quinoline syntheses | High surface area and reactivity, easily separable and recyclable ("green"), often milder conditions.[1][7] | Can be more expensive to prepare, potential for leaching. |
Q3: Are there "green," environmentally friendly catalytic options for these syntheses?
A3: Absolutely. The field of green chemistry has driven significant innovation in quinoline synthesis.
-
Heterogeneous Catalysts: Using solid catalysts (as opposed to homogeneous ones dissolved in the reaction) simplifies purification immensely. The catalyst can be filtered off and often reused, reducing waste and cost.[7]
-
Nanocatalysts: These materials are at the forefront of green catalysis, offering high reactivity under milder conditions. Their high surface-area-to-volume ratio means that less catalyst is often required.[1]
-
Solvent Choice: Using greener solvents like water or ethanol, or performing reactions under solvent-free "melt" conditions, significantly reduces environmental impact.[5]
-
Atom Economy: Multi-component reactions are inherently green because they combine several molecules into a complex product in a single step, minimizing waste and improving atom economy.
Experimental Protocols
Protocol 1: Piperidine-Catalyzed One-Pot Synthesis of a Functionalized Quinoline Carbohydrazide Derivative
This protocol is adapted from methodologies described for the multi-component synthesis of quinoline carbohydrazide derivatives.[5]
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Aniline derivative (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Cyanoacetohydrazide (1.0 mmol)
-
Piperidine (0.2 mmol, 20 mol%)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the aromatic aldehyde (1.0 mmol), aniline derivative (1.0 mmol), dimedone (1.0 mmol), and cyanoacetohydrazide (1.0 mmol).
-
Add the ethanol/water (1:1, 5 mL) solvent mixture, followed by the piperidine catalyst (0.2 mmol).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). Reactions are often complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials or catalyst.
-
Dry the purified product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity | MDPI [mdpi.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. benchchem.com [benchchem.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Quinoline synthesis [organic-chemistry.org]
- 14. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Microwave-Assisted Synthesis of Quinoline-2-Carbohydrazide Derivatives
Welcome to the technical support center for the synthesis of quinoline-2-carbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel quinoline-based compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale and field-proven insights to ensure your success. We will explore the nuances of microwave-assisted organic synthesis (MAOS), a powerful green chemistry technique that dramatically accelerates reaction times and often improves yields.[1][2][3] This guide provides troubleshooting for common issues and answers frequently asked questions to navigate the challenges inherent in heterocyclic chemistry.
Part 1: Core Synthesis Protocols
The synthesis is typically a two-stage process. First, the formation of the key intermediate, this compound, followed by its condensation with various carbonyl compounds to yield the final hydrazone derivatives.
Protocol 1: Microwave-Assisted Synthesis of this compound (Intermediate)
This protocol outlines the direct conversion of quinoline-2-carboxylic acid to its corresponding hydrazide. Microwave irradiation significantly reduces the reaction time compared to conventional reflux methods.[4][5]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of the key hydrazide intermediate.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add quinoline-2-carboxylic acid (1.0 eq.).
-
Solvent and Reagent Addition: Add a suitable polar solvent such as ethanol (3-5 mL) to suspend the acid. Add an excess of hydrazine hydrate (3-5 eq.).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150°C) for 5-15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
Workup: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield pure this compound.[6]
Protocol 2: Microwave-Assisted Synthesis of this compound Derivatives (Hydrazones)
This is a condensation reaction between the key hydrazide intermediate and an aldehyde or ketone. This step is exceptionally fast under microwave irradiation, often completing within minutes.[7][8]
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave process vial, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.1 eq.) in ethanol (3-5 mL).
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide.[9]
-
Microwave Irradiation: Seal the vessel and irradiate at a temperature of 100-120°C for 1-5 minutes.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction vial. The product often precipitates directly from the solution. If not, reduce the solvent volume under vacuum. The solid can be collected by filtration, washed with cold ethanol, and dried to afford the pure hydrazone derivative.
Part 2: Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Troubleshooting Decision Tree: Low Product Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Q1: My reaction did not start or is proceeding very slowly. What is the cause?
A1: This is a common issue in microwave chemistry related to energy absorption.
-
Cause - Improper Solvent Choice: Microwave heating relies on the ability of a solvent to absorb microwave energy, a property defined by its dielectric properties (tan δ).[3] Non-polar solvents like toluene or hexane are poor absorbers and will not heat efficiently.[1]
-
Solution: Ensure you are using a polar solvent with a high tan δ value. Ethanol, DMF, and water are excellent choices for microwave-assisted synthesis as they couple efficiently with microwave irradiation.[1][10]
-
Cause - Reagent Quality: Hydrazine hydrate can degrade over time. The carbonyl compound may also be impure.
-
Solution: Use freshly opened or properly stored reagents. Verify the purity of your starting materials via NMR or other appropriate analytical techniques.
Q2: I'm observing a significant byproduct in my hydrazone synthesis. What is it and how can I prevent it?
A2: You are likely forming an azine byproduct.
-
Cause - Azine Formation: This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is especially prevalent if there is an excess of the carbonyl compound in the reaction mixture.[9]
-
Solution: To minimize this side reaction, use a slight excess (1.1 equivalents) of the this compound. Alternatively, add the carbonyl compound slowly to the solution of the hydrazide. This keeps the instantaneous concentration of the carbonyl low, disfavoring the second reaction.[9]
Q3: My final quinoline derivative is an oil or decomposes during purification on a silica gel column. How can I purify my product?
A3: Quinoline derivatives can be challenging to purify due to their basic nature and potential instability on acidic media like silica gel.[11][12][13]
-
Cause - Decomposition on Silica: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups of standard silica gel, leading to streaking, poor separation, and sometimes decomposition.
-
Solution 1 - Column Chromatography Alternatives:
-
Neutralize the Silica: Pre-treat the silica gel by flushing the column with your eluent containing a small amount of a volatile base like triethylamine (~1%). This will neutralize the acidic sites and improve chromatography.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase.
-
-
Solution 2 - Crystallization/Salt Formation: If chromatography fails, crystallization is a powerful alternative. Since quinolines are basic, they can often be precipitated as highly crystalline salts.[11]
-
Hydrochloride Salt Formation: Dissolve the oily product in a suitable solvent like ether or isopropanol and add a solution of HCl in the same solvent to precipitate the hydrochloride salt, which can then be filtered.[11]
-
Part 3: Data Summary & FAQs
Table 1: Typical Reaction Parameters for Microwave Synthesis
| Parameter | Synthesis of this compound | Synthesis of Hydrazone Derivatives |
| Microwave Power | 100-300 W (Use temperature control) | 100-200 W (Use temperature control) |
| Temperature | 120 - 150 °C | 100 - 120 °C |
| Reaction Time | 5 - 15 minutes | 1 - 5 minutes[7] |
| Solvent | Ethanol, DMF, Water[1][10] | Ethanol, Methanol |
| Catalyst | None required | Glacial Acetic Acid (catalytic)[14] |
Frequently Asked Questions (FAQs)
Q1: Why should I use a microwave reactor instead of a conventional hot plate?
A1: Microwave-assisted synthesis offers several key advantages rooted in its unique heating mechanism.[1][3][15]
-
Speed: Reactions are often completed in minutes rather than hours.[3]
-
Higher Yields: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[2]
-
Energy Efficiency: Microwaves heat the reactants and solvent directly, not the vessel, which is a more efficient transfer of energy.[15]
-
Green Chemistry: It aligns with the principles of green chemistry by reducing reaction times and often allowing for the use of more environmentally benign solvents.[1]
Q2: What are the most critical safety precautions for microwave-assisted synthesis?
A2: Safety is paramount.
-
Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven.[16] Laboratory microwave reactors are engineered with pressure and temperature sensors, safety interlocks, and corrosion-resistant cavities designed to handle chemical reactions.[16]
-
Understand Pressure Limits: When running reactions in sealed vessels, be aware of the pressure limits of your vials. Solvents heated above their boiling points can generate significant pressure. Always start with small-scale reactions to understand the kinetics before scaling up.[16]
-
Handle Hydrazine with Care: Hydrazine and its derivatives are often toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[9]
Q3: Can I run this reaction solvent-free?
A3: Yes, solvent-free or "dry media" synthesis is a powerful technique in microwave chemistry.[3][15] You can perform the reaction by adsorbing the neat reactants onto a solid support like alumina or silica. The solid support helps to disperse the reactants and absorb microwave energy. This method is highly environmentally friendly as it eliminates the need for solvents.[15]
Q4: Can I use metal catalysts in a microwave reactor?
A4: Absolutely. Microwave irradiation can greatly enhance many organometallic reactions. When using a metal catalyst, it is typically present in small, finely divided amounts and will not cause arcing within the microwave field. However, bulk metal pieces or filings should be avoided.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpas.com [ijrpas.com]
- 3. bspublications.net [bspublications.net]
- 4. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japtronline.com [japtronline.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 16. Safety Considerations for Microwave Synthesis [cem.com]
Validation & Comparative
A Comparative Guide to the Cross-Reactivity of Quinoline-2-Carbohydrazide Based Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical sensing, particularly for applications in biological and environmental monitoring, the selectivity of a sensor is paramount. Quinoline-2-carbohydrazide and its derivatives have emerged as a versatile and readily synthesizable scaffold for fluorescent chemosensors, demonstrating notable efficacy in the detection of various metal ions. However, a critical evaluation of their cross-reactivity is essential for accurate and reliable quantification. This guide provides an in-depth, objective comparison of the cross-reactivity of this compound based sensors against two prominent classes of fluorescent probes: Rhodamine and BODIPY-based sensors. The insights and experimental data presented herein are designed to empower researchers to make informed decisions in the selection and application of fluorescent sensors.
The this compound Platform: A Foundation for Selective Sensing
This compound serves as an excellent foundational structure for fluorescent sensors due to its inherent fluorescence and the presence of multiple coordination sites (the quinoline nitrogen, the amide group, and the terminal hydrazone nitrogen upon condensation). These sites can be tailored through synthetic modifications to create specific binding pockets for target analytes, primarily metal ions. The sensing mechanism often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT), which are modulated by the binding of the target ion.
The general approach involves the condensation of this compound with an aldehyde or ketone to form a Schiff base. This modular synthesis allows for the introduction of various functional groups to tune the sensor's selectivity and photophysical properties.
Caption: General synthesis and sensing mechanism of this compound based sensors.
Cross-Reactivity Analysis: A Head-to-Head Comparison
The true measure of a sensor's utility lies in its ability to selectively detect the target analyte in a complex sample matrix. Interference from other coexisting species can lead to false-positive or inaccurate results. The following sections provide a comparative analysis of the cross-reactivity of this compound based sensors against Rhodamine and BODIPY-based sensors for the detection of common metal ions: Al³⁺, Fe³⁺, and Zn²⁺.
While there are no universally standardized protocols for evaluating sensor cross-reactivity, a robust assessment typically involves challenging the sensor with a range of potentially interfering ions at concentrations significantly higher than that of the target analyte.[1][2]
Detection of Aluminum (Al³⁺)
Aluminum is a crucial analyte due to its environmental prevalence and potential neurotoxicity.[3][4]
| Sensor Type | Target Analyte | Common Interferents | Observed Cross-Reactivity/Interference | Reference |
| This compound | Al³⁺ | Fe³⁺, Cr³⁺, Cu²⁺, Zn²⁺ | Often shows some cross-reactivity with Fe³⁺ and Cr³⁺, which can either quench or enhance fluorescence.[5] Selectivity can be improved by careful design of the Schiff base moiety. | [5] |
| Rhodamine-based | Al³⁺ | Fe³⁺, Cr³⁺, Hg²⁺ | Many rhodamine-based Al³⁺ sensors exhibit significant interference from Fe³⁺ and Cr³⁺, which can also induce the spirolactam ring-opening mechanism.[6] | [6] |
| BODIPY-based | Al³⁺ | Ga³⁺, In³⁺ | Generally demonstrates good selectivity against common divalent cations, but can show cross-reactivity with other trivalent cations like Ga³⁺ and In³⁺ due to similar charge and ionic radii. | [7] |
Expert Insight: The cross-reactivity of this compound based sensors for Al³⁺ is highly dependent on the specific derivative. While some show good selectivity, others require masking agents or careful pH control to mitigate interference, particularly from Fe³⁺. Rhodamine sensors, while often very sensitive, can be more prone to interference from other redox-active metal ions that trigger the same signaling mechanism. BODIPY sensors offer a different photophysical platform and can provide better discrimination against certain interferents, but may struggle with chemically similar trivalent cations.
Detection of Iron (Fe³⁺)
Iron is a vital element in biological systems, but its dysregulation is implicated in various diseases.[8]
| Sensor Type | Target Analyte | Common Interferents | Observed Cross-Reactivity/Interference | Reference |
| This compound | Fe³⁺ | Al³⁺, Cr³⁺, Cu²⁺ | Often exhibits good selectivity for Fe³⁺, typically through a fluorescence quenching mechanism.[8] Some derivatives may show minor interference from Al³⁺ or Cu²⁺. | [8] |
| Rhodamine-based | Fe³⁺ | Cu²⁺, Hg²⁺, Cr³⁺ | Highly effective for Fe³⁺ detection via a "turn-on" fluorescence response.[9][10] However, significant interference from Cu²⁺ and Hg²⁺ is a common challenge.[10] | [9][10] |
| BODIPY-based | Fe³⁺ | Cu²⁺, Ni²⁺ | Can be designed for "turn-on" or ratiometric sensing of Fe³⁺. Cross-reactivity with other paramagnetic ions like Cu²⁺ and Ni²⁺ can be an issue, often leading to fluorescence quenching.[11] | [11] |
Expert Insight: For Fe³⁺ detection, this compound sensors often provide a reliable "turn-off" response with good selectivity. The "turn-on" nature of Rhodamine sensors is advantageous for sensitivity, but their susceptibility to interference from other metal ions that can open the spirolactam ring necessitates careful validation. BODIPY-based sensors offer tunable photophysical properties, but their interaction with other transition metals can lead to complex and sometimes interfering spectral changes.
Detection of Zinc (Zn²⁺)
Zinc is the second most abundant transition metal in humans and plays critical roles in numerous biological processes.[12][13]
| Sensor Type | Target Analyte | Common Interferents | Observed Cross-Reactivity/Interference | Reference |
| This compound | Zn²⁺ | Cd²⁺, Ni²⁺, Cu²⁺ | Generally shows good selectivity for Zn²⁺ over alkali and alkaline earth metals.[14] However, cross-reactivity with Cd²⁺ is a common challenge due to their similar chemical properties.[14] Interference from Cu²⁺ and Ni²⁺ can also occur. | [14] |
| Rhodamine-based | Zn²⁺ | Cd²⁺, Hg²⁺ | Less common for direct Zn²⁺ sensing, as Zn²⁺ is a weaker Lewis acid and may not efficiently trigger the spirolactam ring-opening. When designed for Zn²⁺, they often suffer from interference by stronger Lewis acids like Cd²⁺ and Hg²⁺. | [15] |
| BODIPY-based | Zn²⁺ | Cd²⁺, Hg²⁺ | A popular platform for Zn²⁺ sensing, often with high sensitivity.[16] However, like quinoline-based sensors, they can exhibit cross-reactivity with Cd²⁺ and Hg²⁺. The use of specific chelating moieties can enhance selectivity. | [11][16] |
Expert Insight: Both this compound and BODIPY-based sensors are effective for Zn²⁺ detection. The primary challenge for both platforms is distinguishing Zn²⁺ from Cd²⁺. The choice between them may depend on the desired photophysical properties (e.g., excitation/emission wavelengths) and the specific interfering ions present in the sample matrix. Rhodamine-based sensors are generally less suitable for selective Zn²⁺ detection.
Experimental Protocol for Cross-Reactivity Assessment
To ensure the trustworthiness and validity of your sensor's performance, a rigorous cross-reactivity assessment is crucial. The following protocol outlines a self-validating system for this purpose.
Caption: A standardized workflow for assessing sensor cross-reactivity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of your this compound based sensor (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).
-
Prepare stock solutions of the target analyte and a panel of potentially interfering ions (e.g., 10 mM in deionized water or the appropriate buffer). The panel should include chemically similar ions and those commonly found in the intended sample matrix.
-
Prepare the working buffer solution (e.g., HEPES, Tris-HCl) at the desired pH for your experiment.
-
-
Instrumentation Setup:
-
Set the excitation and emission wavelengths on the spectrofluorometer to the optimal values for your sensor-analyte complex.
-
Set the slit widths to achieve an adequate signal-to-noise ratio.
-
-
Measurement Procedure:
-
Blank Measurement: To a cuvette containing the working buffer, add an aliquot of the sensor stock solution to achieve the final desired concentration (e.g., 10 µM). Record the fluorescence intensity.
-
Target Analyte Response: To the same cuvette (or a fresh one), add a specific concentration of the target analyte (e.g., 5 equivalents). Allow the system to equilibrate and record the fluorescence intensity.
-
Interference Study (Individual Ions): To fresh cuvettes containing the sensor solution, add a significantly higher concentration of each interfering ion (e.g., 50-100 equivalents) individually. Record the fluorescence intensity for each.
-
Competitive Interference Study: To a cuvette containing the sensor solution, first add the target analyte (e.g., 5 equivalents). After the signal stabilizes, add the interfering ion (e.g., 50-100 equivalents). Record the change in fluorescence intensity.
-
-
Data Analysis:
-
Calculate the fluorescence enhancement or quenching for the target analyte.
-
For each interfering ion, calculate the percentage of interference using the formula:
-
% Interference = [(I_mix - I_blank) / (I_target - I_blank)] * 100
-
Where I_mix is the fluorescence intensity in the presence of the target and interferent, I_blank is the fluorescence of the sensor alone, and I_target is the fluorescence in the presence of only the target analyte.
-
-
Present the data in a bar graph for clear visualization of the sensor's selectivity.
-
Conclusion and Future Outlook
This compound based sensors offer a versatile and cost-effective platform for the development of fluorescent chemosensors. Their cross-reactivity profiles are highly dependent on the specific molecular design, and in many cases, they demonstrate comparable or even superior selectivity to more complex and expensive sensor scaffolds like Rhodamines and BODIPYs for certain analytes.
However, the lack of standardized reporting for cross-reactivity data in the literature makes direct comparisons challenging.[1][2] It is imperative for researchers to conduct and report rigorous interference studies, as outlined in this guide, to ensure the reliability and reproducibility of their findings.
The future of selective sensor design may lie in the integration of this compound scaffolds with other signaling motifs or the development of sensor arrays that can recognize patterns of responses to multiple analytes. As our understanding of host-guest chemistry deepens, so too will our ability to design highly selective and sensitive sensors for a wide range of applications, from medical diagnostics to environmental monitoring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Cross-Sensitivity of Chemiresistive Gas Sensors: Nature, Methods, and Peculiarities: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. quinoline derivatives evaluated: Topics by Science.gov [science.gov]
- 6. Water-soluble optical sensors: keys to detect aluminium in biological environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BODIPY-based fluorometric sensor array for the highly sensitive identification of heavy-metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A ratiometric, fluorescent BODIPY-based probe for transition and heavy metal ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Quinoline-2-carbohydrazide and Quinoline-4-carbohydrazide: Synthesis, Biological Activity, and Structure-Activity Insights
Introduction
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting quinoline carbohydrazides become versatile intermediates for synthesizing more complex molecules like hydrazones, Schiff bases, and various heterocyclic derivatives.[4] This modification often enhances or confers novel biological activities.
The constitutional isomerism, specifically the position of the carbohydrazide group on the quinoline ring, can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth, objective comparison of two key isomers: Quinoline-2-carbohydrazide and Quinoline-4-carbohydrazide. We will dissect their synthetic pathways, compare their reported biological activities with supporting experimental data, and delve into the structure-activity relationships that govern their efficacy. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of these two important chemical entities.
Synthetic Pathways: A Tale of Two Isomers
The most common and direct route to both this compound and Quinoline-4-carbohydrazide involves a two-step process starting from their respective carboxylic acid precursors. The choice of the initial quinoline carboxylic acid dictates the final product.
-
Esterification: The quinoline carboxylic acid is first converted to its corresponding ester, typically an ethyl or methyl ester. This is a standard acid-catalyzed esterification, often using sulfuric acid in an excess of the corresponding alcohol (e.g., ethanol). This step is crucial as it activates the carboxyl group for the subsequent reaction.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide. This reaction is typically carried out under reflux in an alcoholic solvent.[5][6][7]
The general workflow for synthesizing these key intermediates is depicted below.
Caption: General synthetic routes to Quinoline-2- and -4-carbohydrazide.
Quinoline-4-carboxylic acid itself is often synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an α-methylene ketone under basic conditions.[5][7] This classical method provides a reliable entry point to the quinoline-4-substituted scaffold.
Comparative Analysis of Biological Activities
While both isomers serve as foundational blocks for drug discovery, the available literature points towards distinct therapeutic potentials, largely influenced by the positioning of the carbohydrazide group. It is critical to note that a direct, head-to-head comparison of the two parent carbohydrazides under identical experimental conditions is scarce in the literature. This analysis synthesizes data from separate studies, a limitation that must be considered when interpreting the results.
Antimicrobial Activity
Both scaffolds have been explored for their antimicrobial properties, but derivatives of Quinoline-4-carbohydrazide appear to be more extensively studied and potent, particularly against Gram-positive bacteria.
Derivatives of Quinoline-4-carbohydrazide have been designed as inhibitors of microbial DNA gyrase, a crucial enzyme for bacterial DNA replication.[5] This mechanism is shared by the well-known quinolone class of antibiotics. Studies show that these compounds exhibit moderate to good activity against Staphylococcus aureus, but are largely ineffective against Gram-negative bacteria like Escherichia coli.[5][7] In contrast, studies on derivatives of This compound also report inhibitory activity against S. aureus and E. coli, suggesting a potentially broader spectrum, although the potency can vary significantly based on further derivatization.[6]
| Compound Class | Organism | Activity (MIC) | Proposed Mechanism | Reference |
| Quinoline-4-carbohydrazide Derivatives | S. aureus | 38.64 - 192.29 µM | DNA Gyrase Inhibition | [5][7] |
| E. coli | Ineffective | - | [5] | |
| This compound Derivatives | S. aureus | Strong Inhibition (qualitative) | Not specified | [6] |
| E. coli | Strong Inhibition (qualitative) | Not specified | [6] |
MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.
Anticancer Activity
The field of oncology has seen significant exploration of Quinoline-4-carbohydrazide derivatives. A notable body of work demonstrates their potential as anticancer agents against breast carcinoma (MCF-7 cell line) through the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9][10] EGFR is a well-validated target in cancer therapy, and its inhibition can halt key signaling pathways responsible for cell proliferation and survival. Several acrylamide hybrids of Quinoline-4-carbohydrazide have shown potent cytotoxic effects, with IC₅₀ values more potent than the reference drug Doxorubicin.[8][11]
Conversely, there is a relative paucity of data on the anticancer activity of This compound in the reviewed literature. While the broader quinoline class is known for its anticancer potential through various mechanisms like topoisomerase inhibition and cell cycle arrest, specific data for the 2-carbohydrazide isomer is less prominent.[12][13]
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism | Reference |
| Quinoline-4-carbohydrazide-Acrylamide Hybrids | MCF-7 (Breast) | 2.71 - 5.94 µM | EGFR-TK Inhibition | [8][9][10] |
| This compound | - | Data not available in reviewed sources | - | - |
IC₅₀ = Half-maximal inhibitory concentration. Lower values indicate higher potency.
Caption: Anticancer mechanism of a potent Quinoline-4-carbohydrazide derivative.[9]
Antitubercular Activity
Structure-Activity Relationship (SAR) Insights
The differential activity between the 2- and 4-isomers stems from the distinct electronic and steric environments of the carbohydrazide substituent.
-
Position 4 (Para-like position): The carbohydrazide group at C4 is electronically conjugated with the ring nitrogen. This position allows for a more linear extension of substituents, which can be crucial for fitting into the active sites of enzymes like DNA gyrase or the ATP-binding pocket of kinases like EGFR.[19] Structure-activity relationship studies on quinoline-4-carboxylic acids have emphasized the strict requirement for the carboxylic acid (or a bioisostere like carbohydrazide) at this position for activity against dihydroorotate dehydrogenase.[19] This highlights the importance of C4 as a key interaction point.
-
Position 2 (Ortho-like position): The carbohydrazide group at C2 is adjacent to the heterocyclic nitrogen atom. This proximity can lead to intramolecular hydrogen bonding, altering the conformation and reactivity of the hydrazide moiety. It also creates a different steric profile compared to the C4 isomer, which could favor binding to different biological targets or prevent binding to those that accommodate C4-substituted quinolines. The steric hindrance at C2 might explain the different biological activity profiles observed.
Experimental Methodologies
To ensure the reproducibility and validity of research findings, standardized protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these compounds.
Protocol 1: General Synthesis of Quinoline-n-carbohydrazide
-
Esterification: To a solution of quinoline-n-carboxylic acid (1.0 eq) in absolute ethanol (20 mL/g), add concentrated sulfuric acid (0.2 eq) dropwise.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl quinoline-n-carboxylate.
-
Hydrazinolysis: Dissolve the crude ester (1.0 eq) in ethanol (15 mL/g).
-
Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) and reflux the mixture for 6-10 hours until TLC indicates the consumption of the ester.
-
Cool the reaction mixture. The solid product often precipitates out.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure Quinoline-n-carbohydrazide.[5][6]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive controls (bacteria in broth without compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.
Caption: A typical workflow for the biological evaluation of new chemical entities.
Conclusion and Future Perspectives
The comparative analysis of this compound and Quinoline-4-carbohydrazide reveals distinct and compelling profiles for drug discovery. The current body of scientific literature suggests that Quinoline-4-carbohydrazide has been more extensively developed into potent bioactive agents, particularly in the realms of anticancer (EGFR inhibitors) and antimicrobial (DNA gyrase inhibitors) research.[5][8] The C4 position appears optimal for the linear extension of pharmacophores needed to interact with well-defined enzymatic binding sites.
In contrast, This compound remains a less explored, yet promising, scaffold. Its unique steric and electronic properties, conferred by the proximity of the carbohydrazide to the ring nitrogen, may unlock novel biological activities against different targets.
The most significant gap in the current research landscape is the lack of direct comparative studies. To truly understand the therapeutic potential of these isomers, future research should focus on:
-
Parallel Synthesis and Screening: Synthesizing libraries of derivatives based on both scaffolds and testing them concurrently in the same biological assays.
-
Broader Target Screening: Evaluating both isomers against a wider array of biological targets to uncover potentially novel mechanisms of action for the under-explored this compound.
-
Computational Studies: Employing molecular modeling to predict how the positional isomerism affects binding affinities to various known drug targets, thereby guiding future synthetic efforts.
By addressing these areas, the scientific community can fully harness the potential of both quinoline carbohydrazide isomers in the quest for new and more effective therapeutics.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 11. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [ANTITUBERCULAR AGENTS. I. PREPARATION OF SOME QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDES SUBSTITUTED ON THE QUINOLINE RING] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Biological Evaluation and Computational Study of New Quinoline Hybrids as Antitubercular Agent | Bentham Science [eurekaselect.com]
- 18. Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Quinoline-2-Carbohydrazide Analogs
The quinoline scaffold is a privileged heterocyclic aromatic structure renowned for its presence in a wide array of pharmacologically active compounds.[1] When combined with a carbohydrazide moiety at the 2-position, it forms the "Quinoline-2-Carbohydrazide" core, a template that has garnered significant attention in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, synthesizing data from numerous studies to offer insights for researchers in drug discovery and development. We will explore how subtle molecular modifications to this core structure dramatically influence biological outcomes, ranging from antimicrobial to anticancer activities.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The core structure consists of a quinoline ring, a bicyclic heterocycle, attached to a hydrazide group (-CONHNH2) at its C2 position. This arrangement is not merely a synthetic convenience; the quinoline nitrogen atom and the versatile hydrazide group provide crucial hydrogen bond donor and acceptor sites, as well as the ability to chelate metal ions, which are often vital for interacting with biological targets.[2]
The true potential of this scaffold is unlocked through the derivatization of the terminal nitrogen of the hydrazide group, typically by condensation with various aldehydes or ketones to form hydrazones (-CONH-N=CH-R). This terminal 'R' group becomes a primary point of diversification, allowing for the systematic exploration of chemical space to optimize potency and selectivity.
Comparative SAR Analysis Across Key Therapeutic Areas
The biological activity of this compound analogs is profoundly dependent on the nature and position of substituents on both the quinoline ring and the appended hydrazone moiety.
Quinoline-hydrazone derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms like the inhibition of kinases or the induction of apoptosis.[3][4][5][6]
A recent study highlighted a series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids tested against the MCF-7 breast cancer cell line.[3][4][5] The findings provide a clear SAR trend:
-
Influence of the Acrylamide Moiety: The addition of an acrylamide group to the hydrazide scaffold was a key strategic choice, as this moiety is known to target EGFR tyrosine kinase.[4][7]
-
Aromatic Substitution: The nature of the substituent on the phenyl ring of the acrylamide portion was critical.
-
An electron-withdrawing nitro group (-NO2) at the para-position (compound 6h ) resulted in the most potent analog, with an IC50 value of 2.71 µM against MCF-7 cells, which was more potent than the reference drug Doxorubicin (IC50 = 6.18 µM).[3][4][5]
-
This same compound (6h ) was a powerful inhibitor of EGFR kinase, with an IC50 of 0.22 µM, nearly equipotent to the standard drug Lapatinib (IC50 = 0.18 µM).[3][5] This suggests a direct causal link between the potent enzymatic inhibition and the cellular cytotoxicity.
-
Substitution with a hydroxyl group (-OH) also conferred significant activity (compound 6a , IC50 = 3.39 µM).[3][4][5]
-
Table 1: Comparative Anticancer Activity of Quinoline-4-Carbohydrazide-Acrylamide Hybrids against MCF-7 Cells
| Compound ID | Phenyl Substitution (R) | Cytotoxicity IC50 (µM) | EGFR Kinase Inhibition IC50 (µM) |
| 6h | 4-NO2 | 2.71[3][4] | 0.22[3][5] |
| 6a | 4-OH | 3.39[3][4] | Not Reported |
| 6b | 4-Cl | 5.94[3][4] | Not Reported |
| Doxorubicin | Reference Drug | 6.18[4] | N/A |
| Lapatinib | Reference Drug | N/A | 0.18[5] |
The data strongly indicates that potent, electron-withdrawing groups on the terminal phenyl ring enhance the anticancer activity, likely by improving the binding affinity of the molecule within the ATP-binding pocket of EGFR. Compound 6h was further shown to induce cell cycle arrest and apoptosis by upregulating p53 and caspase 9.[3][5]
The quinoline core is famously the basis for many antimalarial and antibacterial drugs.[8] Hydrazone derivatives build upon this legacy, showing broad-spectrum activity.[2]
Key SAR insights for antimicrobial activity include:
-
Substitutions on the Quinoline Ring:
-
Halogenation, such as the introduction of a bromine atom at the C6 position of the quinoline ring, has been shown to produce compounds with a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.
-
-
Substitutions on the Hydrazone Moiety:
-
Condensation of the carbohydrazide with various aromatic aldehydes creates Schiff bases with diverse antimicrobial profiles.[9]
-
In one study, a series of fluorine-containing quinoline Schiff bases were synthesized. Compound 6a in this series showed the most promising activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 340 µg/mL.[9]
-
Another analog, compound 6b , was particularly effective against the fungal pathogen Aspergillus niger.[9]
-
The general observation is that lipophilicity and electronic properties of the terminal aromatic ring play a crucial role. Electron-withdrawing groups can enhance activity, but the overall molecular shape and ability to fit into specific enzyme active sites are paramount.
Experimental Design & Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are representative methodologies for evaluating the anticancer and antimicrobial activities described in this guide.
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow:
-
Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5×10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microbe, no drug) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Visualizing Key Relationships
Diagrams are essential for summarizing complex SAR information and workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 5. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Quinoline-2-Carbohydrazide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. Quinoline-2-carbohydrazide, a compound featuring both a quinoline ring and a hydrazide functional group, requires a nuanced approach to its disposal, informed by the distinct hazards of its constituent parts. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The molecule's hazard profile is a composite of the risks posed by both the quinoline and hydrazide moieties.
-
Quinoline Moiety: Quinoline and its derivatives are recognized for their potential toxicity.[1][2][3][4] Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, and is suspected of causing genetic defects and cancer.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1][3][5]
-
Hydrazide Moiety: Hydrazine and its derivatives, including hydrazides, are also a significant cause for concern. They are known to be toxic and are potential carcinogens.[6][7][8][9] Hydrazine is corrosive and can cause severe skin burns and eye damage.[7][9] The U.S. Environmental Protection Agency (EPA) classifies hydrazine-containing wastes as hazardous, necessitating strict disposal protocols.[6]
The Safety Data Sheet (SDS) for this compound specifically states that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Personal Protective Equipment (PPE): The First Line of Defense
Before commencing any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety when handling potentially hazardous chemicals.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Eye Protection: Safety goggles or glasses with side shields are mandatory to protect against splashes.[7] A face shield may be required if there is a significant risk of splashing.[7]
-
Body Protection: A lab coat is essential to protect against skin contact.[7]
-
Respiratory Protection: All handling of this compound, especially in its solid, powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][11] The recommended disposal route is through an approved waste disposal plant or a licensed hazardous waste management company.[2][10]
Step 1: Waste Segregation
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong acids.[2][12]
-
Keep solid waste separate from liquid waste.
Step 2: Containerization
The choice of waste container is crucial for safe storage and transport.
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.[7][13] Plastic containers are often preferred for their durability.[13]
-
Ensure the container is compatible with this compound.
-
Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity.
Step 3: Labeling
Accurate and comprehensive labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
The label must clearly state "HAZARDOUS WASTE."[7]
-
Identify the contents as "this compound."[7]
-
Include the relevant hazard pictograms (e.g., irritant, health hazard).[12]
-
Note the accumulation start date (the date the first piece of waste was placed in the container).[13]
Step 4: Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[13]
-
The SAA must be at or near the point of generation.[13]
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[10]
-
Ensure the container is kept tightly closed except when adding waste.[10][13]
-
Secondary containment should be used for liquid waste containers to mitigate spills.[14]
Step 5: Final Disposal
The ultimate disposal of this compound must be handled by professionals equipped to manage hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][13]
-
Provide the EHS or contractor with a complete and accurate description of the waste.
-
The most common and accepted disposal method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion byproducts.[6][15]
Data Presentation
The following table summarizes the key hazard information for this compound and its constituent moieties.
| Compound/Moiety | CAS Number | Key Hazards | GHS Hazard Statements |
| This compound | 5382-44-5 | Skin Irritant, Serious Eye Irritant, Respiratory Irritant[10] | H315, H319, H335[10] |
| Quinoline | 91-22-5 | Toxic, Harmful, Skin & Eye Irritant, Suspected Mutagen, May Cause Cancer, Toxic to Aquatic Life[1][3] | H301, H312, H315, H319, H341, H350, H411[1][3] |
| Hydrazine (as a class) | 302-01-2 | Toxic, Corrosive, Carcinogen, Sensitizer, Reproductive Toxin, Flammable, Reactive[7][9] | Varies by specific compound, but generally includes acute toxicity, skin corrosion, carcinogenicity[7][9] |
Experimental Protocols & Visualizations
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
- 11. biotium.com [biotium.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. orf.od.nih.gov [orf.od.nih.gov]
- 15. Hydrazine (HSG 56, 1991) [inchem.org]
Personal protective equipment for handling Quinoline-2-carbohydrazide
An Authoritative Guide to Personal Protective Equipment for Handling Quinoline-2-carbohydrazide
A Senior Application Scientist's Perspective on Laboratory Safety and Chemical Handling
In the pursuit of scientific advancement, the safety of the researcher is paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling this compound (CAS 5382-44-5). As your partner in research, we are committed to providing value beyond the product itself, ensuring you can conduct your work with the highest degree of safety and confidence. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed safety decisions.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its potential hazards is the first step in creating a safe laboratory environment.
Known Hazards of this compound:
According to the Safety Data Sheet (SDS), this compound is associated with the following hazards:
-
Skin Irritation (H315): Can cause irritation upon contact with the skin.[1]
-
Serious Eye Irritation (H319): Can cause serious irritation to the eyes.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
Inherent Risks from Parent Compounds:
To build a comprehensive safety profile, we must also consider the hazards associated with its parent chemical structures: quinoline and hydrazide.
-
Quinoline Derivatives: Quinoline itself is classified as toxic if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[2][3][4]
-
Hydrazide Compounds: Hydrazine and its derivatives are known to be reactive and toxic.[5] They can be harmful if swallowed, cause severe skin burns and eye damage, and may cause allergic skin reactions.[6]
Given this information, a cautious and well-defined PPE strategy is not just recommended, but essential. The Occupational Safety and Health Administration (OSHA) mandates that employers develop and implement a written Chemical Hygiene Plan (CHP) to protect employees from hazardous chemicals in the laboratory.[7][8][9]
Core Directive: Selecting the Appropriate Personal Protective Equipment
The selection of PPE is contingent on a risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield, N95-rated Respirator | The primary risks are inhalation of fine particulate matter and dermal/eye contact. Double gloving provides an extra barrier against contamination.[10] Safety goggles and a face shield offer maximum protection against splashes and airborne particles.[3] An N95 respirator is crucial to prevent inhalation of aerosolized powder.[1] |
| Solution Preparation and Handling | Nitrile Gloves, Lab Coat, Safety Goggles | The risk of inhalation is lower with solutions, but dermal and eye protection remain critical to prevent accidental splashes.[11][12] |
| Running Reactions (especially under heat or pressure) | Nitrile Gloves, Flame-Retardant Lab Coat, Chemical Splash Goggles, Face Shield, Work within a Fume Hood | Elevated temperatures and pressures increase the risk of splashes and the generation of vapors. A flame-retardant lab coat is essential when working with heat. A certified chemical fume hood is a critical engineering control to minimize inhalation exposure.[9] |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Handling of chemical waste requires the same level of protection as handling the pure compound to prevent exposure during the disposal process. |
Procedural Guidance: Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Select the appropriate type (standard or flame-retardant) and ensure it is fully fastened.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Goggles/Face Shield: Adjust for a snug and comfortable fit.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[10]
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove the outer pair of gloves (if double-gloved) and dispose of them. Remove the inner pair using a technique that avoids touching the outer surface of the glove with bare skin.
-
Face Shield/Goggles: Remove by handling the strap or earpieces from behind.
-
Lab Coat: Unfasten and remove by folding it inward, ensuring the contaminated exterior is contained.
-
Respirator: Remove without touching the front of the respirator.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Operational Plan: Spill Management and Waste Disposal
Spill Response:
In the event of a spill, the immediate priority is the safety of laboratory personnel.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
Waste Disposal:
All materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Dispose of all chemical waste in designated, sealed, and clearly labeled containers.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[11]
Visualizing the Safety Workflow
The following diagram outlines the decision-making process for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
By integrating these safety protocols into your standard operating procedures, you are not only ensuring your personal safety but also contributing to a robust culture of safety within your institution.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 8. osha.gov [osha.gov]
- 9. osha.gov [osha.gov]
- 10. pppmag.com [pppmag.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
